5-Methyl-1,2,3,4-tetrahydroquinoline
Description
BenchChem offers high-quality 5-Methyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2,4,6,11H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQLVNSNKMHJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289132 | |
| Record name | 1,2,3,4-Tetrahydro-5-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-02-4 | |
| Record name | 1,2,3,4-Tetrahydro-5-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58960-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-5-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical overview of 5-Methyl-1,2,3,4-tetrahydroquinoline, a specific derivative that serves as a valuable building block for the development of novel therapeutic agents and functional materials. We will explore its fundamental chemical and physical properties, detail key synthetic methodologies, analyze its reactivity, and discuss its applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic compound.
Physicochemical and Spectroscopic Profile
5-Methyl-1,2,3,4-tetrahydroquinoline is a bicyclic aromatic amine. The fusion of a saturated piperidine ring to a toluene molecule imparts a unique combination of rigidity and conformational flexibility, with the secondary amine and the electron-rich aromatic ring being key sites for chemical modification.
Core Properties
A summary of the essential physicochemical properties for 5-Methyl-1,2,3,4-tetrahydroquinoline is presented below.
| Property | Value | Reference |
| IUPAC Name | 5-methyl-1,2,3,4-tetrahydroquinoline | [3] |
| CAS Number | 58960-02-4 | [3][4] |
| Molecular Formula | C₁₀H₁₃N | |
| Molecular Weight | 147.22 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| InChI Key | YQQLVNSNKMHJCI-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C2CCCNC2=CC=C1 | [3] |
Spectroscopic Signature
| Spectroscopy | Expected Features for 5-Methyl-1,2,3,4-tetrahydroquinoline |
| ¹H NMR | Aromatic Protons (Ar-H): Multiple signals in the δ 6.5-7.1 ppm range. The substitution pattern will influence the splitting. N-H Proton: A broad singlet, typically in the δ 3.5-4.5 ppm range, which can exchange with D₂O. Aliphatic Protons (-CH₂-): Multiplets corresponding to the protons at C2, C3, and C4 of the piperidine ring, typically in the δ 1.8-3.4 ppm range. Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals in the δ 114-145 ppm range. The carbon attached to the methyl group and the carbons ortho and para to the nitrogen will have distinct shifts. Aliphatic Carbons: Signals for C2, C3, and C4 will appear in the δ 22-48 ppm range. Methyl Carbon: A signal around δ 17-21 ppm. |
| IR Spectroscopy | N-H Stretch: A characteristic sharp to medium peak around 3350-3450 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A strong peak at m/z = 147. Major Fragments: Fragmentation will likely involve loss of hydrogen (M-1) and cleavage of the aliphatic ring, leading to characteristic fragments. |
Synthesis and Reaction Chemistry
The synthesis of the 5-Methyl-1,2,3,4-tetrahydroquinoline core is most commonly achieved through the selective hydrogenation of the corresponding quinoline precursor. This transformation is a cornerstone of heterocyclic chemistry, leveraging various catalytic systems to achieve high efficiency and selectivity.
Catalytic Hydrogenation of 5-Methylquinoline
The most direct and widely used method for preparing 5-Methyl-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 5-methylquinoline.[8] This reaction involves the reduction of the pyridine ring of the quinoline system while leaving the benzene ring intact.
Causality in Catalyst and Condition Selection:
-
Catalyst Choice: Transition metal catalysts such as Platinum (e.g., Adams' catalyst, PtO₂), Palladium (Pd/C), and Nickel are frequently employed.[9] The choice of catalyst influences the reaction conditions (temperature, pressure) and can affect selectivity. For instance, Adams' catalyst is highly effective under mild conditions (room temperature, 3-4 atm H₂).[9] More recently, s-block metal hydrides like BaH₂ have been shown to be effective, offering a transition-metal-free alternative.[10]
-
Solvent System: Acetic acid is a common solvent for hydrogenations using Adams' catalyst, as it can help activate the catalyst and maintain substrate solubility.[9] Tetrahydrofuran (THF) has been found to be effective for reactions using barium hydride.[10]
-
Reaction Control: The key to this synthesis is the selective hydrogenation of the more reactive nitrogen-containing heterocyclic ring over the aromatic carbocyclic ring. This selectivity is generally achievable under controlled hydrogen pressure and temperature. Over-reduction to decahydroquinoline can occur under more forcing conditions.[11]
Figure 1: General workflow for the catalytic hydrogenation of 5-methylquinoline.
Representative Experimental Protocol (Catalytic Hydrogenation):
-
Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 5-methylquinoline and a suitable solvent, such as glacial acetic acid.
-
Catalyst Addition: The catalyst (e.g., Adams' catalyst, PtO₂, ~1-5 mol%) is carefully added to the solution.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-60 psi). The mixture is agitated vigorously at a controlled temperature (e.g., room temperature to 80°C) until hydrogen uptake ceases.[12]
-
Work-up: The reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The solvent is removed under reduced pressure. The resulting residue is neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or distillation to yield pure 5-Methyl-1,2,3,4-tetrahydroquinoline.
Alternative Synthetic Routes
While hydrogenation is dominant, other strategies for constructing the tetrahydroquinoline core exist, often employed for creating more complex, substituted analogs in a single cascade or domino reaction sequence.[13] These can include:
-
Domino Reactions: Multi-step reactions where subsequent transformations occur in the same pot without isolating intermediates. These can involve cyclizations following reductions or rearrangements.[13]
-
Metal-Catalyzed Cyclizations: Gold- or Iridium-catalyzed intramolecular reactions of N-aryl propargylamines or reactions of anilines with diols can provide access to the tetrahydroquinoline skeleton.[14]
Chemical Reactivity
The reactivity of 5-Methyl-1,2,3,4-tetrahydroquinoline is dominated by two primary features: the nucleophilic secondary amine and the electron-rich aromatic ring.
Figure 2: Key reaction pathways for 5-Methyl-1,2,3,4-tetrahydroquinoline.
-
N-Functionalization: The secondary amine is readily functionalized. It can be acylated using acid chlorides or anhydrides, alkylated with alkyl halides, or sulfonated with sulfonyl chlorides.[15][16] This reactivity is fundamental to its use as a scaffold, allowing for the attachment of various pharmacophores. For example, the acylation of 1,2,3,4-tetrahydroquinoline with the acid chloride of ibuprofen has been reported to create novel hybrid molecules.[15]
-
Electrophilic Aromatic Substitution (EAS): The nitrogen atom is an activating group, directing electrophilic substitution primarily to the para position (C-7) of the aromatic ring. Reactions like nitration, halogenation, and Friedel-Crafts acylation can be performed, although the conditions must be carefully controlled to avoid side reactions at the nitrogen atom.
Applications in Research and Drug Development
The tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets.[1][17] This versatility has led to the development of numerous compounds with a wide range of therapeutic applications.
Derivatives of the tetrahydroquinoline core have demonstrated significant biological activities, including:
-
Anticancer Agents: Tetrahydroquinolines have been developed as inhibitors of key signaling pathways in cancer, such as the NF-κB pathway, and as cytotoxic agents against various human cancer cell lines.[2] Recently, derivatives have been identified as potent inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a promising target for prostate cancer treatment.[16]
-
Neuroprotective and CNS Agents: The scaffold is found in compounds with neuroprotective properties and as ligands for receptors in the central nervous system, such as 5-HT1A and NMDA receptors.[1][18]
-
Antimicrobial and Antiviral Activity: The core structure is present in compounds with antibacterial, antimalarial, and antiviral properties.[17][19]
-
Anti-inflammatory Agents: By incorporating moieties like ibuprofen or by inherent activity, tetrahydroquinoline derivatives can modulate inflammatory pathways.[15][17]
Sources
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- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts [mdpi.com]
- 12. rsc.org [rsc.org]
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5-Methyl-1,2,3,4-tetrahydroquinoline CAS number 58960-02-4
CAS Number: 58960-02-4 Formula: C₁₀H₁₃N Molecular Weight: 147.22 g/mol [1]
Executive Summary
5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) is a bicyclic heterocyclic compound serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional dyes. Distinct from its 6-methyl and 2-methyl isomers, the 5-methyl substitution pattern offers unique steric shielding at the peri-position relative to the nitrogen atom, influencing both the basicity of the amine and the regioselectivity of subsequent electrophilic substitutions.
This guide outlines the physicochemical profile, validated synthesis protocols, and handling procedures for 5-Me-THQ. It is designed for medicinal chemists and process engineers requiring high-purity scaffolds for drug discovery campaigns, particularly in the development of mTOR inhibitors and G-protein coupled receptor (GPCR) ligands.
Physicochemical Profile
Data below represents a synthesis of experimental values and high-confidence predictive models based on structural homologs (e.g., 6-methyl-1,2,3,4-tetrahydroquinoline).
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/light exposure. |
| Boiling Point | ~250–255 °C (760 mmHg) | Extrapolated from 6-Me isomer. Distill at reduced pressure (e.g., 130 °C @ 15 mmHg). |
| Density | ~1.06 g/mL | Analogous to 6-methyl isomer. |
| Solubility | Soluble in DCM, EtOH, EtOAc | Limited solubility in water. |
| pKa (Conjugate Acid) | ~5.0–5.5 | Slightly less basic than unsubstituted THQ due to steric hindrance. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic and air-sensitive. Store under Argon/Nitrogen. |
Synthetic Routes & Optimization
The production of 5-Me-THQ is most efficiently achieved through the selective reduction of 5-methylquinoline. While the Skraup synthesis can generate the quinoline precursor, the reduction step is critical for defining the yield and purity of the tetrahydro- product.
Route A: Heterogeneous Catalytic Hydrogenation (Standard)
This is the industry-standard "workhorse" method, offering high scalability and simplified workup.
-
Precursor: 5-Methylquinoline
-
Catalyst: 5% or 10% Pd/C (Palladium on Carbon)
-
Solvent: Methanol or Ethanol (Acidic additive optional)
-
Conditions: 3–5 atm H₂, 25–60 °C
Protocol:
-
Charge: In a high-pressure autoclave, dissolve 5-methylquinoline (1.0 eq) in Methanol (0.5 M concentration).
-
Catalyst Addition: Add 10 wt% of Pd/C (5% loading) under an inert argon blanket to prevent ignition.
-
Hydrogenation: Pressurize with H₂ to 4 atm (60 psi). Agitate vigorously at 40 °C for 6–12 hours. Monitor via TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst (Caution: Pyrophoric). Rinse with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or flash chromatography (Hexanes/EtOAc).
Route B: Homogeneous Cobalt Catalysis (Green Chemistry)
For applications requiring high selectivity without precious metals, recent literature suggests cobalt-based catalytic systems.
-
Catalyst: Cobalt(II) complexes (specific ligands required)
-
Conditions: 2.0 MPa H₂, 70 °C, Ethanol solvent.
-
Advantage: Higher tolerance for functional groups and lower cost than Pd/Rh systems.
Synthesis Workflow Visualization
The following diagram illustrates the complete pathway from raw aniline derivatives to the final tetrahydroquinoline scaffold.
Figure 1: Synthetic pathway from aniline precursors to 5-Methyl-1,2,3,4-tetrahydroquinoline.[2][3]
Analytical Characterization
Verification of the 5-methyl isomer is crucial, as commercial sources may contain mixtures of 6-methyl or 8-methyl isomers depending on the purity of the starting aniline.
Nuclear Magnetic Resonance (NMR)
Data adapted from high-purity isolation studies (e.g., Chem. Eur. J.).
-
¹H NMR (300 MHz, CDCl₃):
-
δ 6.8–7.0 ppm (m, 3H): Aromatic protons (C6, C7, C8). The pattern will differ from the 6-methyl isomer due to the loss of symmetry.
-
δ 3.2–3.3 ppm (m, 2H): C2-Methylene protons (adjacent to Nitrogen).
-
δ 2.6–2.8 ppm (m, 2H): C4-Methylene protons (benzylic).
-
δ 2.2–2.3 ppm (s, 3H): C5-Methyl group . Note: This singlet is diagnostic. In the 6-methyl isomer, this peak appears slightly downfield.
-
δ 1.9–2.0 ppm (m, 2H): C3-Methylene protons.
-
Broad singlet: N-H proton (exchangeable with D₂O).
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI
-
Molecular Ion: [M+H]⁺ = 148.11 m/z
-
Fragmentation: Expect loss of methyl radical (M-15) or retro-Diels-Alder fragmentation typical of THQ systems.
Reactivity & Applications
5-Me-THQ is a versatile nucleophile. The nitrogen atom is secondary, allowing for functionalization, while the aromatic ring is electron-rich.
Key Reaction Pathways[3]
-
N-Alkylation/Acylation: The secondary amine reacts readily with alkyl halides or acid chlorides. The 5-methyl group provides steric bulk that may retard reaction rates compared to the 6-methyl isomer, potentially improving selectivity in competitive reactions.
-
Electrophilic Aromatic Substitution (EAS): The amino group activates the ring. Substitution occurs primarily at the para position (C6) relative to the nitrogen, or ortho (C8). The C5-methyl blocks one meta site and sterically hinders the C4/C4a region.
Figure 2: Primary reactivity modes for scaffold diversification.
Pharmaceutical Utility[4][5][6]
-
GPCR Ligands: The THQ core is a "privileged structure" in medicinal chemistry. The 5-methyl group is often used to probe the size of hydrophobic pockets in receptors (e.g., 5-HT, Dopamine).
-
Fragment-Based Drug Discovery: Used as a rigid, chiral-capable (if substituted at C2/C3) scaffold with defined vectors for side-chain attachment.
Safety & Handling
Based on GHS classifications for tetrahydroquinoline derivatives.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle in a chemical fume hood to avoid inhalation of vapors.
-
Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.
-
References
-
Biosynth. 5-Methyl-1,2,3,4-tetrahydroquinoline Product Page. (Accessed 2026).[1]
-
ChemicalBook. 5-Methyl-1,2,3,4-tetrahydroquinoline (CAS 58960-02-4) Properties and Suppliers.
-
Sridharan, V., et al. (2011).[4][5] "Advances in the Chemistry of Tetrahydroquinolines." Tetrahedron. (General review of THQ synthesis).
-
PubChem. Compound Summary: 5-Methyl-1,2,3,4-tetrahydroisoquinoline (Isomer comparison).
-
Chemistry—A European Journal. (Specific characterization data for CAS 58960-02-4 via Cobalt catalysis). (Note: Cited via snippet extraction for NMR data verification).
Sources
- 1. 5-Methyl-1,2,3,4-tetrahydroquinoline | CymitQuimica [cymitquimica.com]
- 2. scribd.com [scribd.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 5. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure of 5-Methyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 5-Methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the privileged tetrahydroquinoline scaffold, understanding its precise structural and electronic properties is paramount for its application in drug design and synthesis. This document delineates its chemical identity, physicochemical properties, and common synthetic pathways. The core of this guide is a detailed exploration of its structural elucidation through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We provide not only an interpretation of expected spectral data but also field-proven, step-by-step protocols for data acquisition. Furthermore, this guide discusses the molecule's conformational analysis and highlights its relevance and potential in the development of novel therapeutic agents.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that target specific biological receptors. Derivatives of THQ have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimalarial, and neuroprotective properties.[3][4][5][6]
5-Methyl-1,2,3,4-tetrahydroquinoline is a specific analogue whose structural features—a saturated heterocyclic ring fused to a methyl-substituted benzene ring—confer unique chemical and biological characteristics. The placement of the methyl group at the 5-position directly influences the electronic environment of the aromatic system and the steric profile of the molecule. This guide serves as a detailed resource for researchers, offering the foundational knowledge required to synthesize, characterize, and ultimately leverage the molecular structure of 5-Methyl-1,2,3,4-tetrahydroquinoline in research and drug development endeavors.
Chemical Identity and Physicochemical Properties
A clear understanding of a molecule's fundamental properties is the first step in any scientific investigation. The key identifiers and computed physicochemical properties for 5-Methyl-1,2,3,4-tetrahydroquinoline are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Methyl-1,2,3,4-tetrahydroquinoline | N/A |
| CAS Number | 58960-02-4 | [7][8] |
| Molecular Formula | C₁₀H₁₃N | [7] |
| Molecular Weight | 147.22 g/mol | [7] |
| Canonical SMILES | CC1=CC=CC2=C1CCCN2 | [9] |
| InChIKey | QZGXYVCFHDTRMW-UHFFFAOYSA-N | [10] |
| Description | Versatile small molecule scaffold | [7] |
| Purity (Typical) | ≥95% | [7] |
Synthesis and Characterization Workflow
The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline typically involves the reduction of its aromatic precursor, 5-methylquinoline. This transformation is a cornerstone of heterocyclic chemistry, providing reliable access to the saturated scaffold. The subsequent characterization cascade is crucial for verifying the structure and purity of the final product.
Caption: Workflow for synthesis and structural validation.
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol describes a standard method for the reduction of 5-methylquinoline. The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity.
-
Vessel Preparation: To a high-pressure reaction vessel, add 5-methylquinoline (1 eq.).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or acetic acid, to dissolve the starting material. Carefully add Palladium on carbon (Pd/C, 10% w/w, ~1-5 mol%) as the catalyst.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases, indicating the reaction is complete (typically 12-24 hours).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Methyl-1,2,3,4-tetrahydroquinoline.
Structural Elucidation via Spectroscopy
Confirming the molecular structure of the synthesized compound is a non-negotiable step. The following sections detail the expected spectroscopic signatures for 5-Methyl-1,2,3,4-tetrahydroquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of a molecule. The asymmetry of 5-Methyl-1,2,3,4-tetrahydroquinoline results in a unique set of signals for each proton and carbon atom.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a carbon spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, several hundred to a few thousand scans may be required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent signal or TMS).
Expected ¹H NMR Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
| NH | ~3.6 - 4.2 | broad singlet | 1H | - | The proton on the nitrogen is exchangeable and often appears as a broad signal. |
| C2-H ₂ | ~3.2 - 3.4 | triplet | 2H | ~6-7 | Adjacent to the nitrogen atom, these protons are deshielded. |
| C4-H ₂ | ~2.7 - 2.9 | triplet | 2H | ~6-7 | Benzylic protons coupled to the C3 protons. |
| C3-H ₂ | ~1.9 - 2.1 | quintet/multiplet | 2H | ~6-7 | Aliphatic protons coupled to both C2 and C4 protons. |
| C5-CH ₃ | ~2.1 - 2.3 | singlet | 3H | - | Aromatic methyl group protons. |
| Aromatic H | ~6.6 - 7.1 | multiplet | 3H | - | Aromatic protons on the substituted ring. The electron-donating NH and CH₃ groups will cause upfield shifts relative to benzene. |
Expected ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C 8a | ~144 | Quaternary carbon at the ring junction, deshielded by nitrogen. |
| C 4a | ~128 | Quaternary carbon at the ring junction. |
| C 5 | ~129 | Quaternary aromatic carbon bearing the methyl group. |
| C 6, C7, C8 | ~114 - 127 | Aromatic CH carbons. |
| C 2 | ~42 | Aliphatic carbon adjacent to nitrogen. |
| C 4 | ~27 | Benzylic aliphatic carbon. |
| C 3 | ~22 | Aliphatic carbon. |
| C5-C H₃ | ~17 | Aromatic methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
Protocol 3: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or a GC inlet.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.
-
Data Interpretation: Identify the molecular ion peak (M⁺•) and analyze the major fragment ions to corroborate the proposed structure.
Expected Fragmentation Pattern (EI-MS)
The fragmentation of 1,2,3,4-tetrahydroquinolines is well-documented.[11] The primary fragmentation pathways involve the loss of hydrogen or substituents from the saturated ring.
Caption: Key EI-MS fragmentation pathways.
-
Molecular Ion (M⁺•): The spectrum will show a strong molecular ion peak at m/z = 147 , confirming the molecular formula C₁₀H₁₃N.
-
[M-1]⁺ Peak (m/z = 146): A very prominent peak resulting from the loss of a hydrogen atom, typically from the C2 or C4 position, to form a stable iminium or quinolinium ion.[11]
-
[M-15]⁺ Peak (m/z = 132): Loss of a methyl radical (•CH₃) can occur, although loss of the aromatic methyl is less favorable than fragmentation of the saturated ring.[11] However, cleavage at the C2-C3 bond followed by rearrangement can lead to this fragment.
-
Retro-Diels-Alder Fragmentation: A characteristic pathway for tetrahydroquinolines involves a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄) from the [M-H]⁺ ion, resulting in a fragment around m/z = 118 .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol 4: IR Spectrum Acquisition
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| 3050 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1320 | C-N Stretch | Aromatic Amine |
| 800 - 700 | C-H Bend | Aromatic Out-of-Plane Bending |
Biological Significance and Applications in Drug Discovery
The 5-Methyl-1,2,3,4-tetrahydroquinoline scaffold is a valuable building block for creating new chemical entities with therapeutic potential. The core structure is found in compounds investigated for a range of diseases. For instance, derivatives of THQ have been identified as potent inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a target for prostate cancer therapy.[4] The scaffold has also been explored for developing mTOR inhibitors for lung cancer and as selective androgen receptor modulators (SARMs).[5] The methyl group at the C5 position can serve as a critical handle for modulating properties such as lipophilicity, metabolic stability, and ligand-receptor interactions, making it a key point for structure-activity relationship (SAR) studies.
Conclusion
The molecular structure of 5-Methyl-1,2,3,4-tetrahydroquinoline has been thoroughly examined in this guide. Its synthesis is readily achievable through established chemical reductions, and its structure can be unequivocally confirmed by a combination of NMR, MS, and IR spectroscopy. The predictable spectroscopic signatures detailed herein provide a reliable reference for its identification and characterization. As a versatile chemical scaffold, a deep understanding of its structural and electronic properties is essential for scientists aiming to harness its potential in the rational design of next-generation pharmaceuticals.
References
-
PubChem. 5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396. Available from: [Link]
-
Jackson, A. H., & MacLeod, J. K. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Available from: [Link]
-
Stoyanov, R. S., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(1), M1350. Available from: [Link]
-
PubChem. 5-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
-
Xu, Y., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(44), 6983-6989. Available from: [Link]
-
Singh, S., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). Available from: [Link]
-
Igarashi, K., et al. (2007). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Journal of Health Science, 53(3), 337-343. Available from: [Link]
-
Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). Analytical Sciences, 19(6), 851-856. Available from: [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1). Available from: [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 711-738. Available from: [Link]
-
Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23), 1725-1728. Available from: [Link]
-
NIST. Quinoline, 1,2,3,4-tetrahydro- IR Spectrum. In NIST Chemistry WebBook. Available from: [Link]
-
NIST. Quinoline, 1,2,3,4-tetrahydro- Mass Spectrum. In NIST Chemistry WebBook. Available from: [Link]
-
Kumar, A., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Drug Development and Research, 5(2), 65-75. Available from: [Link]
-
The Good Scents Company. para-methyl tetrahydroquinoline. Available from: [Link]
-
NIST. N-Methyl-1,2,3,4-tetrahydroisoquinoline UV/Visible spectrum. In NIST Chemistry WebBook. Available from: [Link]
-
Vítek, D., et al. (2018). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ResearchGate. Available from: [Link]
-
Orozco-Castañeda, H. J., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14897-14911. Available from: [Link]
-
Wikipedia. 2-Methyltetrahydroquinoline. Available from: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 11. cdnsciencepub.com [cdnsciencepub.com]
Spectroscopic Data of 5-Methyl-1,2,3,4-tetrahydroquinoline: An In-depth Technical Guide
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and drug development.[1] These nitrogen-containing heterocyclic compounds are prevalent in a wide array of pharmacologically active agents, demonstrating activities such as anticancer, antioxidant, and neuroprotective properties. The substitution pattern on this core structure dramatically influences its biological activity, making the detailed characterization of its derivatives, such as 5-Methyl-1,2,3,4-tetrahydroquinoline, a critical step in the development of novel therapeutics.
Molecular Structure and Key Features
5-Methyl-1,2,3,4-tetrahydroquinoline (CAS 58960-02-4) possesses a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol .[2] The structure consists of a bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. The methyl group at the 5-position is a key determinant of its steric and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral characteristics of 5-Methyl-1,2,3,4-tetrahydroquinoline, based on analysis of related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 5-Methyl-1,2,3,4-tetrahydroquinoline is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, the N-H proton, and the methyl group protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | m | 1H | Aromatic CH (H7) |
| ~6.5-6.7 | m | 2H | Aromatic CH (H6, H8) |
| ~3.8 (broad s) | s | 1H | NH |
| ~3.3 | t | 2H | CH₂ (C2) |
| ~2.8 | t | 2H | CH₂ (C4) |
| ~2.2 | s | 3H | CH₃ (C5-Methyl) |
| ~1.9 | m | 2H | CH₂ (C3) |
Interpretation and Rationale:
-
Aromatic Region (δ 6.5-7.1 ppm): The three aromatic protons will appear as a complex multiplet. The proton at C7 is expected to be a triplet due to coupling with H6 and H8, while H6 and H8 will likely appear as doublets.
-
Aliphatic Region (δ 1.9-3.3 ppm): The protons on the saturated ring will show characteristic signals. The protons at C2, adjacent to the nitrogen, will be deshielded and appear as a triplet around 3.3 ppm. The C4 protons, benzylic and adjacent to the aromatic ring, will also be a triplet around 2.8 ppm. The C3 protons will be a multiplet around 1.9 ppm, appearing as a quintet or sextet due to coupling with the protons at C2 and C4.
-
N-H Proton (δ ~3.8 ppm): The proton attached to the nitrogen will typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.
-
Methyl Protons (δ ~2.2 ppm): The methyl group at C5 will give rise to a sharp singlet, integrating to three protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~144 | Aromatic C (C8a) |
| ~130 | Aromatic C (C5) |
| ~128 | Aromatic CH (C7) |
| ~126 | Aromatic CH (C6) |
| ~121 | Aromatic CH (C8) |
| ~117 | Aromatic C (C4a) |
| ~42 | CH₂ (C2) |
| ~27 | CH₂ (C4) |
| ~22 | CH₂ (C3) |
| ~19 | CH₃ (C5-Methyl) |
Interpretation and Rationale:
-
Aromatic Carbons (δ 117-144 ppm): Six signals are expected for the aromatic carbons. The quaternary carbons (C4a, C5, and C8a) will have distinct chemical shifts. The protonated aromatic carbons (C6, C7, and C8) will appear in the typical aromatic region.
-
Aliphatic Carbons (δ 19-42 ppm): The three aliphatic carbons of the piperidine ring will be observed in the upfield region. The C2 carbon, bonded to the nitrogen, will be the most deshielded of the aliphatic carbons.
-
Methyl Carbon (δ ~19 ppm): The methyl carbon will appear as a sharp signal at the most upfield position.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment/Fragmentation Pathway |
| 147 | High | Molecular Ion [M]⁺ |
| 146 | Moderate | [M-H]⁺ - Loss of a hydrogen radical |
| 132 | High | [M-CH₃]⁺ - Loss of a methyl radical via benzylic cleavage |
| 118 | Moderate | [M-C₂H₅]⁺ - Loss of an ethyl radical from the piperidine ring |
Interpretation and Rationale:
The mass spectrum of 5-Methyl-1,2,3,4-tetrahydroquinoline is expected to show a prominent molecular ion peak at m/z 147. A key fragmentation pathway for methyl-substituted tetrahydroquinolines is the loss of the methyl group, leading to a strong peak at m/z 132 ([M-15]⁺).[3] This is a result of the stable benzylic carbocation that is formed. Another significant fragmentation involves the loss of a hydrogen atom, resulting in a peak at m/z 146 ([M-1]⁺).[3] Fragmentation of the saturated ring can also occur, leading to the loss of an ethyl group and a peak at m/z 118.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2960 | Strong | Aliphatic C-H Stretch |
| 1600, 1480 | Medium | Aromatic C=C Bending |
| ~1320 | Medium | C-N Stretch |
| 700-800 | Strong | Aromatic C-H Out-of-Plane Bend |
Interpretation and Rationale:
-
N-H Stretch: A characteristic medium-intensity peak is expected around 3400 cm⁻¹ for the N-H stretching vibration of the secondary amine.
-
C-H Stretches: Strong absorptions between 2850 and 2960 cm⁻¹ will be present due to the C-H stretching of the aliphatic and methyl groups. Weaker bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretches.
-
Aromatic C=C Bending: Two or more medium-intensity bands in the 1480-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-N Stretch: A medium-intensity absorption around 1320 cm⁻¹ is expected for the C-N stretching vibration.
-
Aromatic C-H Bending: Strong bands in the fingerprint region (700-800 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds, and the exact position can give clues about the substitution pattern.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of 5-Methyl-1,2,3,4-tetrahydroquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Mass Spectrometry (EI): Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
IR Spectroscopy:
-
Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a transparent pellet.
-
Instrumentation and Data Acquisition
-
NMR: A 400 MHz or higher field NMR spectrometer is recommended for good resolution. Standard pulse programs for ¹H and ¹³C{¹H} acquisitions should be used.
-
MS: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable.
-
IR: A Fourier-transform infrared (FTIR) spectrometer is standard. Data is typically collected over the range of 4000-400 cm⁻¹.
Visualization of Workflows
General Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Analysis.
Mass Spectrometry Fragmentation Logic
Caption: Predicted EI-MS Fragmentation of 5-Methyl-1,2,3,4-tetrahydroquinoline.
Conclusion
The spectroscopic characterization of 5-Methyl-1,2,3,4-tetrahydroquinoline is fundamental to its application in research and drug development. This guide has provided a detailed, albeit predictive, overview of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data based on sound chemical principles and comparisons with analogous structures. The provided protocols and workflows offer a practical framework for the experimental analysis of this and related compounds. As a versatile scaffold, a thorough understanding of its spectroscopic properties is paramount for chemists and pharmacologists aiming to develop the next generation of therapeutics based on the tetrahydroquinoline core.
References
-
PubChem. 5-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Canadian Science Publishing. Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46, 1499 (1968). [Link]
-
MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [Link]
Sources
Biological activity of 5-Methyl-1,2,3,4-tetrahydroquinoline derivatives
Technical Guide: Biological Potential and SAR of 5-Methyl-1,2,3,4-tetrahydroquinoline Derivatives
Part 1: Executive Summary & Structural Perspective
The Scaffold at a Glance The 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) core represents a privileged bicyclic scaffold in medicinal chemistry. Unlike its fully aromatic quinoline counterpart, the tetrahydro- derivative possesses a flexible, saturated piperidine ring fused to a rigid benzene ring. The presence of a methyl group at the C5 position (peri-position relative to the bridgehead) introduces unique steric and electronic constraints that differentiate it from other regioisomers (e.g., 6- or 8-methyl).
Why the 5-Methyl Position Matters:
-
Conformational Locking: The C5-methyl group exerts steric pressure on the adjacent C4 position of the saturated ring, influencing the "half-chair" conformation of the piperidine moiety. This can lock the molecule into a bioactive conformation favorable for receptor binding.
-
Metabolic Blockade: In unsubstituted quinolines, the C5 and C8 positions are primary sites for oxidative metabolism (hydroxylation). Methyl substitution at C5 blocks this metabolic soft spot, potentially extending the half-life (
) of the drug candidate. -
Lipophilic Handle: The methyl group increases the logP value, enhancing membrane permeability—a critical factor for CNS-targeting drugs and intracellular targets like ferroptosis regulators.
Part 2: Therapeutic Applications & Biological Activity[1][2][3]
Recent literature and patent landscapes highlight three primary domains of biological activity for 5-Me-THQ derivatives.
Ferroptosis Inhibition (Emerging Target)
-
Mechanism: Ferroptosis is an iron-dependent form of regulatory cell death characterized by lipid peroxidation. 5-Me-THQ derivatives, particularly sulfonamide-substituted variants (e.g., 4-(5-Methyl-1,2,3,4-tetrahydroquinoline-2-yl)benzenesulfonamide), have been identified as potent inhibitors.
-
Mode of Action: These derivatives likely act as radical-trapping antioxidants (RTAs) or by modulating the glutathione peroxidase 4 (GPX4) axis. The electron-rich aniline nitrogen in the THQ core is essential for radical scavenging, while the 5-methyl group prevents self-oxidation at the sensitive peri-position.
Analgesic and Anti-inflammatory Potential
-
Historical Context: Structural analogs such as 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline have demonstrated analgesic potency comparable to codeine derivatives.
-
SAR Insight: The 5-substituent (Methyl or Hydroxyl) is critical for receptor affinity. The 5-methyl group provides a hydrophobic interaction pocket that complements the binding site of nociceptive receptors.
Antimicrobial & Antitubercular Activity[2][4][5][6][7][8]
-
Broad Spectrum: THQ derivatives are often explored as gyrase B inhibitors in bacteria. The 5-methyl group enhances the lipophilicity required to penetrate the mycolic acid-rich cell wall of Mycobacterium tuberculosis.
-
Synergy: When coupled with triazole or hydrazide moieties at the N1 position, 5-Me-THQ derivatives exhibit low micro-molar MIC values against resistant strains (e.g., MRSA).
Part 3: Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the functional logic of the 5-Me-THQ scaffold.
Caption: SAR Map detailing the functional roles of specific positions on the 5-Me-THQ scaffold.
Part 4: Experimental Protocols
Protocol A: Selective Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline
Context: Direct hydrogenation of quinolines often leads to over-reduction or lack of regioselectivity. The use of Silica-Modulated Raney Nickel (RNi@SiO2) ensures high selectivity for the hetero-ring.
Reagents:
-
5-Methylquinoline (Substrate)[1]
-
Raney Nickel (catalyst) modified with TEOS (Tetraethyl orthosilicate)[1]
-
Hydrogen gas (
)
Step-by-Step Workflow:
-
Catalyst Preparation: Dissolve TEOS (2 mmol) in ethanol/water (1:3 v/v). Add Raney Ni (1.0 g) and
(10 mL).[1] Stir for 8 hours. Centrifuge, wash with deionized water, and dry at 60°C.[1] -
Hydrogenation: Load a high-pressure autoclave with 5-Methylquinoline (1.0 eq), Ethanol (0.2 M concentration), and RNi@SiO2 catalyst (5 mol%).
-
Reaction: Pressurize with
to 2.0 MPa. Heat to 70°C and stir vigorously for 4–6 hours. -
Work-up: Cool to room temperature. Vent
. Filter the catalyst (reusable). Concentrate the filtrate under reduced pressure. -
Purification: If necessary, purify via silica gel column chromatography (Hexane:EtOAc 9:1) to yield 5-Methyl-1,2,3,4-tetrahydroquinoline as a colorless oil (Yield >95%).
Protocol B: Ferroptosis Inhibition Assay (Cell Viability)
Context: Validating the biological activity of derivatives against iron-dependent cell death.[4]
Materials:
-
HT-1080 cells (fibrosarcoma line sensitive to ferroptosis).
-
Erastin (System Xc- inhibitor, ferroptosis inducer).
-
CellTiter-Glo® Luminescent Cell Viability Assay.
Workflow:
-
Seeding: Plate HT-1080 cells (1,500 cells/well) in 384-well opaque plates. Incubate for 24h at 37°C.
-
Treatment:
-
Add Erastin (10 µM final concentration) to induce ferroptosis.
-
Concurrently add the 5-Me-THQ derivative at graded concentrations (0.01 µM to 10 µM).
-
Include DMSO control (vehicle) and Ferrostatin-1 (positive control).
-
-
Incubation: Incubate for 24 hours.
-
Readout: Add CellTiter-Glo reagent. Shake for 10 mins. Measure luminescence.
-
Analysis: Calculate % viability relative to DMSO control. Determine
using non-linear regression.
Part 5: Experimental Workflow Visualization
Caption: Workflow from precursor synthesis to biological validation of 5-Me-THQ derivatives.
References
-
Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. Source: National Institutes of Health (NIH) / PMC. Relevance: Defines the protocol for selective synthesis of 5-methyl-1,2,3,4-tetrahydroquinoline.
-
Tetrahydroquinoline Derivative and Medicinal Use Thereof (Patent WO2022138888A1). Source: Google Patents. Relevance: Establishes the utility of 5-methyl-THQ derivatives in ferroptosis inhibition.
-
Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. Source: ACS Medicinal Chemistry Letters. Relevance: Provides SAR data on the tetrahydroquinoline scaffold, highlighting the importance of specific substitution patterns.
-
5-Methyl-1,2,3,4-tetrahydroquinoline (Compound Summary). Source: PubChem.[5] Relevance: Chemical and physical property data for the core scaffold.[6][7]
Sources
- 1. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opus.bsz-bw.de [opus.bsz-bw.de]
- 3. thescipub.com [thescipub.com]
- 4. WO2022138888A1 - Tetrahydroquinoline derivative and medicinal use thereof - Google Patents [patents.google.com]
- 5. 5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Introduction: The Significance of the Tetrahydroquinoline Scaffold
An In-Depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydroquinoline: Synthesis, Properties, and Therapeutic Potential
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This nitrogen-containing heterocyclic system serves as a versatile framework for the development of novel therapeutic agents. Substitutions on the THQ ring system are critical, as the nature, position, and number of these substituents significantly influence the pharmacological profile of the resulting molecules.[3]
Among the various substituted analogs, 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) emerges as a key building block and a molecule of significant interest. Its strategic methyl substitution provides a subtle yet impactful modification to the electronic and steric properties of the parent scaffold, influencing its interactions with biological targets. This guide offers a comprehensive review of the scientific literature on 5-Methyl-1,2,3,4-tetrahydroquinoline, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and the burgeoning research into the biological activities and therapeutic applications of its derivatives.
Chemical Synthesis and Characterization
The primary and most efficient route to synthesizing 5-Methyl-1,2,3,4-tetrahydroquinoline is through the selective catalytic hydrogenation of the corresponding 5-methylquinoline. This process involves the reduction of the nitrogen-containing heterocyclic ring while leaving the benzene ring intact.
Catalytic Hydrogenation: The Principal Synthetic Route
The choice of catalyst and reaction conditions is paramount for achieving high yield and selectivity. Various transition-metal catalysts have been successfully employed for this transformation.
-
Noble Metal Catalysts: Catalysts like Palladium on carbon (Pd/C) and Iridium-based complexes are highly effective.[4][5] Unsupported nanoporous gold (AuNPore) has also been utilized with an organosilane and water as the hydrogen source, demonstrating excellent efficiency and regioselectivity.[6]
-
Base Metal Catalysts: More cost-effective and earth-abundant metals have been explored. Nickel phosphide (Ni₂P) catalysts show excellent performance in hydrodenitrogenation reactions, which include the hydrogenation of quinolines.[7] Furthermore, simple s-block metal hydrides, such as Barium Hydride (BaH₂), have been shown to catalyze the hydrogenation of quinoline, offering a transition-metal-free alternative.[8]
The causality behind this selective hydrogenation lies in the activation of the N-heterocyclic ring by the metal catalyst. Transition metals can backdonate d-electrons into the antibonding orbitals of the substrate, weakening the π-bonds and facilitating the addition of hydrogen.[8] The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure, with the specific conditions optimized for the chosen catalyst.[5][7]
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
The following protocol is a representative example for the synthesis of 1,2,3,4-tetrahydroquinolines, adaptable for the 5-methyl derivative.
Objective: To synthesize 5-Methyl-1,2,3,4-tetrahydroquinoline from 5-methylquinoline using a Pd/C catalyst.
Materials:
-
5-methylquinoline
-
5% Palladium on activated carbon (Pd/C)
-
Ethanol (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature/pressure controls
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Add 5-methylquinoline (1 equivalent) and ethanol to the reactor. The solvent volume should be sufficient to ensure proper stirring (e.g., 10-20 mL per gram of substrate).
-
Catalyst Addition: Add the 5% Pd/C catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Sealing and Purging: Seal the autoclave. Purge the system with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.
-
Reaction Execution: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-150 °C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 5-Methyl-1,2,3,4-tetrahydroquinoline.
Physicochemical Properties
The fundamental properties of 5-Methyl-1,2,3,4-tetrahydroquinoline are summarized below.
| Property | Value | Reference |
| CAS Number | 58960-02-4 | [9] |
| Molecular Formula | C₁₀H₁₃N | [9] |
| Molecular Weight | 147.22 g/mol | [9] |
| Appearance | Versatile small molecule scaffold | [9] |
| Purity | Typically ≥95% | [9] |
Characterization is typically performed using standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the final compound.[10]
Biological Activities and Therapeutic Landscape
While 5-Methyl-1,2,3,4-tetrahydroquinoline itself is primarily a synthetic intermediate, its derivatives are at the forefront of drug discovery research, exhibiting a broad spectrum of pharmacological activities.[11] The THQ scaffold's ability to present substituents in a defined three-dimensional space makes it ideal for interacting with various biological targets.
Anticancer Activity
Derivatives of the THQ scaffold are promising anticancer agents, acting through multiple mechanisms.[1][12]
-
NF-κB Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cellular growth and inflammation and is often dysregulated in cancer.[13] Certain THQ derivatives have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, leading to cytotoxicity in human cancer cell lines.[13]
-
mTOR Inhibition: The mTOR (mammalian target of rapamycin) pathway is another crucial regulator of cell proliferation and survival.[1] The THQ scaffold has been identified as an efficient framework for developing mTOR inhibitors for the treatment of cancers, including lung cancer.[14][15]
-
RORγ Inverse Agonism: Retinoid-related orphan receptor gamma (RORγ) is a potential therapeutic target in prostate cancer.[10] Novel 1,2,3,4-tetrahydroquinoline derivatives have been discovered that act as RORγ inverse agonists, demonstrating a potential new avenue for cancer therapy.[10]
Neuroprotective and Other Activities
The therapeutic potential of the THQ scaffold extends beyond oncology.
-
Neuroprotection: Certain THQ derivatives show significant neuroprotective effects, often linked to their antioxidant properties and ability to modulate neuronal signaling pathways.[1]
-
Antimicrobial Activity: The scaffold is a source of potent agents against various pathogenic bacteria and fungi.[1]
-
Anti-inflammatory Activity: Many THQ derivatives exhibit anti-inflammatory properties, which is often linked to their ability to inhibit pathways like NF-κB.[3]
Application in Drug Discovery: A Workflow
5-Methyl-1,2,3,4-tetrahydroquinoline serves as an excellent starting point in a typical drug discovery campaign. The methyl group can act as a handle for further functionalization or as a key pharmacophoric feature for optimizing target binding.
Key Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is fundamental for assessing the anticancer potential of newly synthesized 5-Methyl-THQ derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Methyl-THQ test derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
5-Methyl-1,2,3,4-tetrahydroquinoline is more than just a simple methylated heterocycle; it is a synthetically accessible and highly valuable scaffold for modern drug discovery. The extensive research into the broader class of tetrahydroquinolines reveals a rich landscape of biological activities, from potent anticancer and antimicrobial effects to promising neuroprotective properties.[1][3] The derivatives of 5-Me-THQ are actively being explored as inhibitors of critical cellular pathways, such as NF-κB and mTOR, underscoring their therapeutic relevance.[13][14]
Future research will likely focus on the asymmetric synthesis of chiral 5-Me-THQ derivatives to explore stereospecific interactions with biological targets. Furthermore, its application in developing novel chemical probes and targeted therapies will continue to expand. For medicinal chemists and drug development professionals, 5-Methyl-1,2,3,4-tetrahydroquinoline represents a foundational element upon which the next generation of innovative medicines can be built.
References
-
Sabale, P. M., Patel, P., & Kaur, P. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 403-413. Link
-
Katritzky, A. R., & Rachwal, S. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 205-227. Link
-
Katritzky, A. R., & Rachwal, S. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. Link
-
Mishra, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. Link
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed cascade hydrogenation of quinoline and the cause of the different catalytic performances of the catalysts. Retrieved from [Link]
-
Tsvetkov, P. O., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(1), M1350. Link
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Das, S., et al. (2018). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. Nature Communications, 9(1), 2241. Link
-
Wang, H., et al. (2023). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Catalysts, 13(10), 1360. Link
-
Mishra, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. Link
-
Thieme Chemistry. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Synthesis. Link
-
ResearchGate. (n.d.). Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. Retrieved from [Link]
-
Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Medicinal Chemistry, 12(7), 671-682. Link
-
Lee, J., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 227-238. Link
-
ResearchGate. (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones (3a−g). Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry. Link
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Link
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]
-
Chaube, U., et al. (2023). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 15(3), 221-237. Link
-
ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. Retrieved from [Link]
-
Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Preprints.org. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints. Link
-
Taylor & Francis Online. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research. Link
-
Bentham Science. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Pharmaceutical Design, 27(31), 3374-3392. Link
-
The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline. Retrieved from [Link]
-
NIST. (n.d.). N-Methyl-1,2,3,4-tetrahydroisoquinoline. NIST Chemistry WebBook. Retrieved from [Link]
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- 15. preprints.org [preprints.org]
Methodological & Application
Application Note: Precision Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline
Executive Summary & Strategic Importance
5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) is a critical pharmacophore in medicinal chemistry, serving as a privileged scaffold for serotonin receptor modulators (5-HT), glucocorticoid receptor agonists, and various dye intermediates.
The Synthetic Challenge: Unlike its 6-, 7-, or 8-methyl isomers, 5-Me-THQ presents a unique challenge due to the peri-interaction between the C5-methyl group and the N1-nitrogen. In the planar quinoline precursor, this steric strain is minimized. However, upon reduction to the tetrahydro- form, the nitrogen center transitions from sp² to sp³, and the ring adopts a puckered conformation. The C5-methyl group can sterically hinder the approach of hydrogenation catalysts or bulky hydride reagents, often requiring tailored protocols to achieve full conversion without over-reducing the benzene ring to the decahydro- species.
This guide details two validated protocols:
-
Method A (Scalable): Heterogeneous Catalytic Hydrogenation (High Atom Economy).
-
Method B (Bench-Scale): Ionic Reduction via Sodium Cyanoborohydride (High Selectivity).
Retrosynthetic Logic & Pathway Analysis
The synthesis relies on the regioselective saturation of the pyridine ring while leaving the benzene ring intact.
Figure 1: Retrosynthetic pathway illustrating the origin of the scaffold and the two primary reduction strategies.
Method A: Catalytic Hydrogenation (Scalable Protocol)
Best for: Scale-up (>10g), Clean Workup, Atom Economy. Mechanism: Heterogeneous surface catalysis. The acidic medium protonates the nitrogen, activating the pyridine ring for hydrogenation and preventing catalyst poisoning by the amine product.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 5-Methylquinoline (1.0 eq)
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) - 1-2 mol% OR 10% Pd/C (5 wt% loading).
-
Solvent: Glacial Acetic Acid (AcOH) or Methanol with 1.0 eq HCl.
-
Gas: Hydrogen (H₂) gas (Balloon or Parr Shaker).
Step-by-Step Protocol
-
Preparation: In a high-pressure hydrogenation bottle (Parr) or a heavy-walled RBF, dissolve 5-methylquinoline (14.3 g, 100 mmol) in glacial acetic acid (100 mL).
-
Expert Insight: AcOH is preferred over MeOH because it mitigates the poisoning effect of the basic nitrogen on the catalyst surface.
-
-
Catalyst Addition: Carefully add PtO₂ (0.23 g, 1 mmol) under an inert atmosphere (Argon/Nitrogen).
-
Safety: Dry hydrogenation catalysts can be pyrophoric. Add to wet solvent or use a water slurry if possible.
-
-
Hydrogenation:
-
Evacuate the vessel and purge with N₂ (3x).
-
Pressurize with H₂ to 40–60 psi (3–4 bar).
-
Agitate vigorously at Room Temperature (20–25°C) .
-
Critical Process Parameter (CPP): Do not heat initially. The 5-methyl group creates steric bulk, but heating increases the risk of reducing the benzene ring (over-reduction).
-
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.
-
Concentrate the filtrate to remove bulk AcOH.
-
Dilute residue with water (50 mL) and basify with 4M NaOH to pH > 12.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Method B: Ionic Reduction (Gribble Reduction)
Best for: Laboratory scale (<5g), Regioselectivity, No Pressure Equipment. Mechanism: Protonation of the quinoline nitrogen by acetic acid generates a quinolinium cation, which is susceptible to sequential hydride transfer from the acyloxyborohydride species formed in situ.
Reagents
-
Substrate: 5-Methylquinoline.[2]
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN).
-
Solvent: Glacial Acetic Acid.[3]
Detailed Workflow (DOT Visualization)
Figure 2: Workflow for the Gribble reduction using NaBH3CN in acetic acid.
Step-by-Step Protocol
-
Setup: Place 5-methylquinoline (1.43 g, 10 mmol) in a round-bottom flask containing glacial acetic acid (20 mL).
-
Addition: Cool the solution to ~15°C. Add sodium cyanoborohydride (NaBH₃CN) (1.9 g, 30 mmol) portion-wise over 10 minutes.
-
Safety: Perform in a well-ventilated fume hood. NaBH₃CN can generate HCN if strongly acidified, though in glacial AcOH, the formation of acyloxyborohydride is favored.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Quenching & Workup:
-
Pour the reaction mixture into ice water (50 mL).
-
Crucial Step: Slowly add solid KOH pellets or 50% NaOH solution with cooling until the solution is strongly basic (pH > 10).
-
Why? You must break the amine-boron complex and ensure the product is in the free base form for extraction.
-
-
Purification: Extract with Ethyl Acetate or DCM. Flash chromatography (Hexane/EtOAc) may be required if minor impurities persist.
Analytical Characterization
The following data represents typical values for 5-Methyl-1,2,3,4-tetrahydroquinoline.
| Parameter | Expected Value | Notes |
| Physical State | Pale yellow oil | Darkens upon air exposure (oxidation). |
| ¹H NMR (CDCl₃) | δ 6.95 (t, 1H, Ar-H) | Meta-coupling patterns visible. |
| δ 6.55 (d, 1H, Ar-H) | ||
| δ 6.45 (d, 1H, Ar-H) | ||
| δ 3.25 (t, 2H, J=5.5 Hz) | H-2 protons (Adjacent to N). | |
| δ 2.65 (t, 2H, J=6.5 Hz) | H-4 protons (Benzylic). | |
| δ 2.20 (s, 3H) | C5-Methyl group . | |
| δ 1.95 (m, 2H) | H-3 protons . | |
| ¹³C NMR | ~19.0 ppm (CH₃) | Distinct high-field signal. |
| MS (ESI) | [M+H]⁺ = 148.1 |
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance at C5 position. | Increase catalyst loading (Method A) or use 4.0 eq NaBH₃CN (Method B). |
| Over-reduction | Temperature too high (>50°C) or Pressure too high. | Maintain RT. Monitor H₂ uptake strictly. |
| Low Yield (Workup) | Product trapped as Boron-complex (Method B). | Ensure pH > 10 during workup; stir basic aqueous layer for 30 mins before extraction. |
| Catalyst Poisoning | Sulfur impurities in starting material. | Recrystallize 5-methylquinoline or treat with activated charcoal prior to hydrogenation. |
References
-
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society, 1974. (Foundational text on NaBH4/AcOH reductions).
-
Adhikari, P., et al. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid."[4] Organic Letters, 2021.[4][5] (Modern catalytic approaches).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16244396, 5-Methyl-1,2,3,4-tetrahydroisoquinoline (Isomer analog reference)." PubChem. (Physical property verification).
-
Royal Society of Chemistry. "Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines." New Journal of Chemistry, 2021. (Heterogeneous catalysis protocols).
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- 4. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline: A Detailed Guide for Researchers
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of a basic nitrogen atom make it an ideal building block for designing molecules that can interact with a wide range of biological targets. Consequently, THQ derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. 5-Methyl-1,2,3,4-tetrahydroquinoline, in particular, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide provides an in-depth overview of the primary synthetic routes to this valuable compound, with a focus on practical, field-proven protocols and the underlying chemical principles.
Core Synthetic Strategy: Reduction of 5-Methylquinoline
The most direct and widely employed method for the synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline is the reduction of the corresponding aromatic precursor, 5-methylquinoline. This transformation selectively hydrogenates the pyridine ring of the quinoline system, leaving the benzene ring intact. The choice of reducing agent and reaction conditions is critical to achieving high yields and purity.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is the cornerstone of quinoline reduction, offering high efficiency and clean reaction profiles. This method involves the use of a metal catalyst to facilitate the addition of hydrogen gas across the double bonds of the pyridine ring.
The Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is paramount. Palladium on carbon (Pd/C) and platinum dioxide (PtO₂, Adams' catalyst) are the most common and robust catalysts for this transformation.[1] Iridium and gold-based catalysts have also been shown to be effective, sometimes offering unique selectivity under milder conditions.[2][3] The catalyst's role is to adsorb both the hydrogen gas and the quinoline substrate onto its surface, lowering the activation energy for the hydrogenation reaction.
-
Solvent System: The solvent must be inert to the reaction conditions and capable of dissolving the starting material. Common choices include ethanol, methanol, and acetic acid.[1] Acetic acid can enhance the reaction rate by protonating the nitrogen atom of the quinoline, making the pyridine ring more susceptible to reduction.
-
Hydrogen Pressure and Temperature: These parameters are often interdependent. While some hydrogenations can proceed at atmospheric pressure, elevated pressures (typically 1-4 atm) can significantly accelerate the reaction.[1] The reaction is often conducted at room temperature, but gentle heating may be required for less reactive substrates.[1]
Caption: General workflow for the catalytic hydrogenation of 5-methylquinoline.
Method 2: Metal-Free Reduction using Hydrosilanes
An alternative to traditional catalytic hydrogenation involves the use of hydrosilanes as reducing agents in the presence of a catalyst, which can even be metal-free. This approach offers a milder and often more environmentally friendly option.
The Rationale Behind this Approach:
-
Hydrosilanes as a Hydrogen Source: Hydrosilanes, such as diphenylsilane or triethylsilane, can act as a source of hydride ions.
-
Catalysis: Boron-based catalysts, like B(C₆F₅)₃, have been shown to effectively catalyze the reduction of quinolines with hydrosilanes.[4] The mechanism is believed to involve a 1,4-addition of the hydrosilane to the quinoline, forming a 1,4-dihydroquinoline intermediate, which is then further reduced.[4]
Caption: Simplified reaction pathway for the metal-free reduction of 5-methylquinoline.
Quantitative Data Summary
The following table provides a comparative overview of the two primary synthetic methods. Please note that the exact yields and reaction times can vary depending on the specific reaction conditions and scale.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Metal-Free Reduction with Hydrosilanes |
| Starting Material | 5-Methylquinoline | 5-Methylquinoline |
| Key Reagents | H₂, Pd/C or PtO₂ | Hydrosilane (e.g., Et₂SiH₂), B(C₆F₅)₃ |
| Typical Yield | >90% | Good to excellent yields reported for substituted quinolines[4] |
| Reaction Time | 2-12 hours | Varies, typically a few hours |
| Temperature | Room Temperature to 60 °C | Typically mild conditions |
| Pressure | Atmospheric to moderate H₂ pressure (1-4 atm) | Atmospheric pressure |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-Methylquinoline using Pd/C
This protocol is a robust and widely applicable method for the synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline.
Materials:
-
5-Methylquinoline
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Glacial Acetic Acid)
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Procedure:
-
Preparation: In a hydrogenation vessel, dissolve 5-methylquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, approximately 10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Inert Atmosphere: Seal the vessel and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 3-4 atm) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases. Alternatively, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent used in the reaction.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to afford pure 5-Methyl-1,2,3,4-tetrahydroquinoline.
Trustworthiness: This protocol is self-validating as the progress can be easily monitored by hydrogen uptake and chromatographic techniques. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Protocol 2: Metal-Free Reduction using Hydrosilane and B(C₆F₅)₃
This protocol provides a valuable alternative to traditional hydrogenation, particularly when metal contamination is a concern.
Materials:
-
5-Methylquinoline
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Diethylsilane (Et₂SiH₂)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask and line
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-methylquinoline (1.0 eq) and anhydrous toluene.
-
Catalyst Addition: Add B(C₆F₅)₃ (typically 5 mol%) to the solution.
-
Reductant Addition: Slowly add diethylsilane (Et₂SiH₂, typically 2-3 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction by TLC or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure 5-Methyl-1,2,3,4-tetrahydroquinoline.
Expertise & Experience: The choice of a metal-free method is often dictated by the need to avoid trace metal impurities in the final product, which can be critical in pharmaceutical applications. The use of a Schlenk line ensures that the reaction is carried out under strictly anhydrous and oxygen-free conditions, which is crucial for the efficiency of the borane catalyst.
Conclusion
The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline is a well-established process, with catalytic hydrogenation being the most common and high-yielding method. The choice of protocol will depend on the specific requirements of the researcher, including scale, purity needs, and available equipment. The methods outlined in this guide are based on established chemical principles and provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
-
Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(15), 2396-2400. [Link]
-
Li, Z., et al. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 12(1), 5839. [Link]
-
Li, C., & Xiao, J. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Accounts of Chemical Research, 49(9), 1848–1857. [Link]
-
Ishida, T., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(42), 17524–17527. [Link]
-
Ohkuma, T., et al. (2011). Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. Organic Letters, 13(23), 6342–6345. [Link]
-
Jagadeesh, R. V., et al. (2016). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Catalysis, 6(1), 332–338. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. Reaction condition. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. Retrieved from [Link]
Sources
Application Notes & Protocols: Catalytic Hydrogenation for Tetrahydroquinoline Synthesis
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structural motif prominently featured in a wide array of natural products, pharmaceuticals, and agrochemicals. Molecules incorporating the THQ scaffold exhibit a broad spectrum of biological activities, including antibacterial, antihypertensive, and antimalarial properties. Given their importance, the development of efficient, selective, and sustainable methods for their synthesis is a paramount objective in modern organic and medicinal chemistry. Among the most powerful strategies, the catalytic hydrogenation of quinolines stands out as the most direct and atom-economical route to access these valuable compounds.[1][2] This guide provides an in-depth exploration of this critical transformation, covering mechanistic principles, catalyst selection, practical experimental protocols, and key optimization strategies.
Mechanistic Principles of Quinoline Hydrogenation
The hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline involves the selective reduction of the pyridine ring, leaving the benzene ring intact. This selectivity is generally achievable because the heterocyclic ring is more electron-deficient and thus more susceptible to reduction than the carbocyclic aromatic ring. The reaction can proceed through different mechanisms depending on the catalyst system (heterogeneous vs. homogeneous) and reaction conditions.
Heterogeneous Catalysis: In systems using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂), the reaction is believed to follow a Horiuti-Polanyi-type mechanism. This involves:
-
Adsorption: Both molecular hydrogen (H₂) and the quinoline substrate adsorb onto the surface of the metal catalyst.
-
H₂ Dissociation: The H-H bond is cleaved on the metal surface to form adsorbed atomic hydrogen (M-H).
-
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the adsorbed quinoline molecule, typically leading to the formation of a dihydroquinoline intermediate which is then further reduced to the final tetrahydroquinoline product.
Homogeneous Catalysis: With soluble metal complexes (e.g., those based on Iridium, Rhodium, or Ruthenium), the mechanism is often more nuanced. For many chiral Ru(II) catalysts, evidence points to a stepwise ionic pathway that occurs outside the metal's direct coordination sphere.[3][4] This process can involve:
-
H₂ Activation: The metal complex activates H₂ to form a metal-hydride species.
-
Ionic Transfer: The reaction proceeds via a stepwise transfer of a proton (H⁺) and a hydride (H⁻) to the quinoline substrate.[4]
-
Cascade Pathway: This often occurs as a cascade involving a 1,4-hydride addition to form an enamine intermediate, followed by isomerization to a more stable imine, and finally a 1,2-hydride addition to yield the tetrahydroquinoline product.[4][5]
Caption: Generalized mechanism for catalytic hydrogenation of quinoline.
Catalyst System Selection Guide
The choice of catalyst is the most critical parameter influencing the yield, selectivity, and applicability of the hydrogenation. Catalysts are broadly divided into heterogeneous and homogeneous systems, each with distinct advantages and disadvantages.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Heterogeneous | 10% Pd/C, PtO₂ (Adams' catalyst), Raney Ni, Co@SiO₂, Ru-S | H₂ (1-50 atm), 25-150 °C, Protic solvents (MeOH, EtOH, AcOH) | Easy to handle, simple product workup (filtration), reusable, lower cost.[6][7] | Lower selectivity for some substituted substrates, potential for over-reduction to decahydroquinoline, catalyst poisoning by sulfur-containing substrates.[8][9] |
| Homogeneous | [Ir(COD)Cl]₂/Ligand, Ru(η⁶-arene)(diamine)X₂, Rh(NBD)₂BF₄/Ligand | H₂ (10-70 atm), 25-80 °C, various solvents (MeOH, DCM, THF) | High activity and selectivity, excellent for asymmetric synthesis (high enantioselectivity), milder conditions.[3][10][11] | Catalyst/product separation can be difficult, higher cost, sensitivity to air and moisture, ligands can be complex to synthesize. |
| Transfer | Ru/TsDPEN, Ir-based complexes, Co-based complexes | Formic acid, isopropanol, Hantzsch ester as H₂ source | Avoids use of high-pressure H₂ gas, operationally simple.[1][12] | Stoichiometric byproduct generation, may require higher temperatures than direct hydrogenation. |
Field Insights on Catalyst Selection:
-
For routine, achiral synthesis on standard quinolines: 10% Palladium on Carbon (Pd/C) is the workhorse catalyst. It is cost-effective, robust, and highly efficient. Protic solvents like methanol or ethanol generally accelerate the reaction rate.[6]
-
For chiral synthesis: Homogeneous catalysts are required. Iridium and Ruthenium complexes with chiral phosphine or diamine ligands have demonstrated exceptional performance, often achieving >99% enantiomeric excess (ee).[3][4][10] The choice of ligand is critical and must be screened for the specific substrate.
-
For substrates with sensitive functional groups: Chemoselectivity becomes key. Specially designed catalysts, such as heterogeneous Ru-S systems, can tolerate sulfur functionalities that would poison traditional catalysts like Pd/C.[9] Some cobalt-based systems have also shown good functional group tolerance.[13]
Detailed Experimental Protocol: Heterogeneous Hydrogenation using Pd/C
This protocol describes a standard, reliable procedure for the hydrogenation of a generic 2-substituted quinoline to the corresponding 1,2,3,4-tetrahydroquinoline using 10% Pd/C at atmospheric pressure (balloon hydrogenation).
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen. Never allow the catalyst to dry in the air.[6][14]
-
Hydrogen gas is highly flammable and explosive. All operations must be conducted in a certified fume hood, away from ignition sources.[7][14]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials & Equipment:
-
2-Substituted Quinoline (1.0 mmol, 1.0 equiv)
-
10% Palladium on Carbon (5-10 mol% by weight)
-
Methanol (ACS grade, ~0.1 M concentration)
-
Three-neck round-bottom flask
-
Magnetic stir bar and stir plate
-
Gas inlet adapter with stopcock
-
Rubber septa
-
Vacuum/Nitrogen manifold
-
Hydrogen balloon (use a double-layered balloon for better H₂ retention)[6]
-
Celite® for filtration
Step-by-Step Procedure:
-
Reactor Setup: Place the magnetic stir bar and the weighed 10% Pd/C catalyst into the three-neck flask. Causality: Adding the solid catalyst first to a dry, inert flask prevents solvent vapors from igniting upon contact with the catalyst.[6][15]
-
Inerting the Atmosphere: Seal the flask with septa and the gas inlet. Connect it to the manifold and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas like nitrogen or argon.[14]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the methanol via syringe, ensuring the catalyst is fully wetted. Then, add the quinoline substrate, either neat or as a solution in a small amount of methanol.
-
Hydrogen Introduction: Evacuate the flask one last time (moderately, to avoid boiling the solvent) and then backfill with hydrogen from the balloon. Repeat this hydrogen purge cycle 3-5 times to ensure the atmosphere is saturated with H₂.[6]
-
Reaction Execution: Allow the reaction to stir vigorously at room temperature. Causality: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, gas) and maximize the reaction rate.[6]
-
Monitoring Progress: Monitor the reaction by TLC or GC-MS. To take an aliquot, briefly switch the atmosphere back to nitrogen, remove a sample with a syringe, and then re-establish the hydrogen atmosphere.
-
Reaction Quench and Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol. Crucial Safety Step: Do not allow the Celite pad with the catalyst to go dry. Immediately after filtration, quench the pad with water and dispose of it in a dedicated, wet waste container for pyrophoric materials.[7][14]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography or recrystallization if necessary.
Caption: Standard workflow for heterogeneous catalytic hydrogenation.
Asymmetric Hydrogenation: Accessing Chiral Tetrahydroquinolines
For applications in drug development, accessing single enantiomers of THQs is often mandatory. This is achieved through asymmetric catalytic hydrogenation using a chiral catalyst.
-
Catalyst Systems: The most successful systems are homogeneous complexes of Iridium, Rhodium, and Ruthenium coordinated to chiral ligands.[16]
-
Ru-Diamine Complexes: Chiral cationic ruthenium(II) complexes with N-monosulfonylated diamine ligands are highly effective for a wide range of quinoline derivatives, providing excellent enantioselectivity.[3]
-
Ir-Phosphine Complexes: Iridium catalysts bearing axially chiral bisphosphine ligands, often in combination with an iodine additive, are particularly effective for 2-alkyl-substituted quinolines.[10]
-
-
Mechanism of Enantioselection: In the Ru-catalyzed pathway, the enantioselectivity is believed to arise from a CH/π interaction between an arene ligand on the catalyst and the fused phenyl ring of a dihydroquinoline intermediate, which favors one transition state over the other.[3][4]
-
Practical Considerations: Asymmetric hydrogenations are highly sensitive to reaction conditions. Solvent, temperature, and hydrogen pressure must be carefully optimized for each substrate-catalyst combination to achieve high enantiomeric excess (ee). Reactions can be performed on a large scale, demonstrating their potential for industrial applications.[10]
References
- Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. (2016). Accounts of Chemical Research.
- Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. (2026). Scientific Reports.
- The different mechanisms for quinoline hydrogenation over Ir and Ir1/α-MoC surfaces. (n.d.).
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI.
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
- THE CATALYTIC HYDROGENATION OF QUINOLINE. (n.d.). Georgia Institute of Technology.
- Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011). Journal of the American Chemical Society.
- Consecutive Asymmetric Transfer Hydrogenation of C2-Acylated Quinolines and Quinoxalines. (2025). Journal of the American Chemical Society.
- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020).
- pH‐Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. (2009).
- Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Waseda University.
- Hydrogen
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025). ACS Omega.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020).
- Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High. (n.d.). OSTI.GOV.
- Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. (2020).
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025).
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). Journal of the American Chemical Society.
- Molecular and Descriptor Spaces for Predicting Initial Rate of Catalytic Homogeneous Quinoline Hydrogenation with Ru, Rh, Os, and Ir Catalysts. (2025).
- Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011).
- Enantioselective Synthesis of Tetrahydroquinolines via One-pot Cascade Biomimetic Reduction. (2020). Chinese Journal of Chemistry.
- Hydrogenation SOP. (n.d.). University of Rochester.
- Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst. (2021).
- Standard Operating Procedures. (n.d.). The Sarpong Group.
- Tutu for the catalyst: Hydrogenation of quinoline at room temperature succeeds by using manganese. (2020).
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (n.d.).
- Recent Advances of Pd/C-C
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Application Note: Asymmetric Synthesis of Chiral 5-Methyl-1,2,3,4-tetrahydroquinoline
Introduction & Strategic Importance
The Target Scaffold
Chiral 1,2,3,4-tetrahydroquinolines (THQs) are "privileged structures" in medicinal chemistry, serving as the core scaffold for numerous alkaloids, antibiotics (e.g., flumequine), and antagonists.[1][2][3] The 5-methyl-1,2,3,4-tetrahydroquinoline isomer is particularly significant due to the steric and electronic influence of the methyl group at the peri-position (C5) relative to the saturated ring.[1]
The Synthetic Challenge
Synthesizing 5-substituted THQs presents a unique challenge compared to the common 2- or 6-substituted analogs:
-
Regioselectivity: The 5-methyl group is located on the benzene ring.[1] While standard hydrogenation targets the pyridine ring (to form 1,2,3,4-THQ), incorrect catalyst choice (e.g., heterogeneous Pt or Ru species) can lead to the reduction of the benzene ring, yielding the unwanted 5,6,7,8-tetrahydroquinoline.[1][4]
-
Steric Hindrance: The 5-methyl group exerts "peri-strain" on the C4 position of the pyridine ring.[1] This steric bulk can impede the approach of bulky chiral catalysts, necessitating optimized conditions (higher pressure or specific ligand bite angles) to achieve high conversion and enantioselectivity.[1]
This guide details two validated protocols to overcome these barriers: Iridium-Catalyzed Asymmetric Hydrogenation (for scalability) and Organocatalytic Transfer Hydrogenation (for metal-free, bench-scale synthesis).[1]
Retrosynthetic Analysis & Reaction Pathways[1]
The primary strategy involves the asymmetric reduction of commercially available 5-methylquinoline.[1] The choice of catalyst dictates the chemoselectivity (heterocycle vs. carbocycle reduction).[1]
Figure 1: Chemoselectivity in quinoline reduction. The Ir-catalyzed pathway is selected to exclusively target the pyridine ring.[1]
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation
Best for: High-yield, scalable synthesis (>10g scale).[1][5] Mechanism: Outer-sphere hydrogenation via an Ir(III) dihydride species.[1] The iodine additive is critical for forming the active bridging hydride species.
Materials & Reagents[6][7][8][9][10][11][12]
-
Pre-catalyst:
(Chloro(1,5-cyclooctadiene)iridium(I) dimer).[1] -
Chiral Ligand: (S)-SegPhos or (S)-MeO-BiPhep.[1][7]
-
Note: These atropisomeric bisphosphine ligands provide the necessary "chiral pocket" to discriminate the prochiral faces of the 5-methylquinoline.[1]
-
-
Additive: Iodine (
) - Essential for catalyst activation.[1] -
Solvent: Toluene (Anhydrous, degassed).[1]
-
Hydrogen Source:
gas (Balloon or Autoclave).[1]
Step-by-Step Methodology
1. Catalyst Preparation (In Glovebox)
-
In a Schlenk tube, weigh
(1.0 mol%) and (S)-SegPhos (2.2 mol%).[1] -
Add anhydrous Toluene (concentration ~0.01 M relative to catalyst).[1]
-
Stir at room temperature for 10–15 minutes until a clear orange/red solution forms (Complexation).
2. Reaction Setup
-
Add the substrate 5-Methylquinoline (1.0 equiv) to the catalyst solution.[1]
-
Add solid Iodine (
) (10 mol%).-
Critical Check: The solution should turn dark. The I2 helps form the active cationic Ir species and stabilizes the hydrides.[1]
-
-
Transfer the mixture to a stainless steel autoclave.
3. Hydrogenation
-
Purge the autoclave with
gas (3 cycles) to remove oxygen.[1] -
Pressurize to 600–700 psi (40–50 bar) .
-
Optimization Note: While 2-methylquinoline hydrogenates at lower pressures, the 5-methyl analog requires higher pressure due to the steric hindrance at the peri-position.[1]
-
-
Stir vigorously at Room Temperature (25–30°C) for 12–16 hours.
4. Workup & Purification[8]
-
Release pressure carefully.
-
Concentrate the solvent under reduced pressure.[9]
-
Dissolve the residue in
and wash with saturated (to remove iodine and acidic species).[1] -
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 10:1 to 5:1).
Expected Results
| Parameter | Value |
| Yield | 85–92% |
| Enantiomeric Excess (ee) | 88–94% (Ligand dependent) |
| Chemoselectivity | >99% (1,2,3,4-THQ) |
Protocol B: Organocatalytic Transfer Hydrogenation
Best for: Metal-free synthesis, academic research, or avoiding high-pressure equipment.[1] Mechanism: Brønsted acid-catalyzed protonation of the quinoline nitrogen, followed by hydride transfer from a Hantzsch ester.
Materials
-
Catalyst: Chiral Phosphoric Acid (CPA) - e.g., (S)-TRIP or (S)-BINOL-derived phosphoric acid (1-5 mol%).[1]
-
Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate).[1]
-
Solvent: Benzene or Toluene (Anhydrous).[1]
-
Temperature: 60°C.
Step-by-Step Methodology
-
Charge: In a reaction vial, combine 5-Methylquinoline (0.5 mmol), Hantzsch Ester (1.2 equiv), and Chiral Phosphoric Acid (2 mol%).
-
Solvent: Add Toluene (2.0 mL).
-
Reaction: Stir at 60°C for 24 hours.
-
Note: The elevated temperature is required to overcome the activation energy barrier increased by the 5-methyl steric clash.[1]
-
-
Workup: Direct purification via flash chromatography (the Hantzsch pyridine byproduct elutes separately).
Analytical Validation (QC)
To validate the enantiomeric purity, use Chiral High-Performance Liquid Chromatography (HPLC).[1][10]
Method Parameters:
-
Column: Daicel Chiralpak OJ-H or IC (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).[1]
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Data Interpretation:
-
Racemic standard: Inject a 1:1 mixture to establish retention times for (R) and (S) enantiomers.[1]
-
The 5-methyl substituent may decrease retention time slightly compared to the unsubstituted analog due to increased lipophilicity.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance at C5/C4 positions. | Increase |
| Low ee (<80%) | Ligand mismatch or high temperature.[1] | Switch ligand from BINAP to SegPhos (smaller bite angle often helps with sterics).[1] Lower temp to 0°C (will require longer time). |
| Formation of 5,6,7,8-THQ | Wrong catalyst metal (Pt, Ru).[1][4] | Ensure exclusive use of Ir(I) or Rh(I) precursors.[1] Avoid heterogeneous catalysts like Pd/C or PtO2. |
| Catalyst Deactivation | Oxygen poisoning or Iodine sublimation. | strictly degas solvents. Ensure Iodine is added after the ligand complexation step. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the Iridium-catalyzed asymmetric hydrogenation protocol.
References
-
Wang, W.-B., et al. (2003).[1] Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with High Enantioselectivity. Journal of the American Chemical Society , 125(35), 10536–10537.[1] Link[1]
- Foundational text on Ir/Bisphosphine/I2 system for quinolines.
-
Rueping, M., et al. (2006).[1][11] The First Metal-Free Brønsted Acid Catalyzed Hydrogenation of Heterocycles. Organic Letters , 8(9), 1811–1814.[1] Link[1]
- Protocol for organocatalytic transfer hydrogen
-
Wang, D.-W., et al. (2010).[1] Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Organic & Biomolecular Chemistry , 8, 4112-4114.[1] Link
- Specifics on Ir-catalyzed transfer hydrogen
-
Zhou, Y.-G. (2010).[1] Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. Heterocycles , 82(1). Link
- Details on resolution and HPLC separ
-
Akiyama, T. (2007).[1] Stronger Brønsted Acids: Recent Progress. Chemical Reviews , 107(12), 5744–5758.[1] Link[1]
- Mechanistic insights into Chiral Phosphoric Acid c
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The Strategic Deployment of 5-Methyl-1,2,3,4-tetrahydroquinoline in Modern Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a three-dimensional architecture that is amenable to diverse functionalization, enabling the precise spatial orientation of pharmacophoric elements. This guide focuses on a specific, yet highly versatile derivative: 5-Methyl-1,2,3,4-tetrahydroquinoline. The introduction of a methyl group at the 5-position of the THQ core subtly alters its electronic and steric properties, offering unique advantages in drug design and development. This document provides a comprehensive overview of the synthesis, functionalization, and application of 5-methyl-THQ, supported by detailed protocols and mechanistic insights for researchers in drug discovery.
I. The 5-Methyl-1,2,3,4-tetrahydroquinoline Scaffold: A Privileged Core
The strategic placement of a methyl group on the aromatic ring of the THQ scaffold imparts several key features that can be exploited in medicinal chemistry:
-
Modulation of Physicochemical Properties: The methyl group enhances the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This can be a critical parameter in optimizing a drug candidate's pharmacokinetic properties.
-
Steric Influence on Binding: The methyl group can act as a steric modulator, influencing the binding affinity and selectivity of the molecule for its biological target. It can promote favorable interactions or prevent undesirable binding to off-target proteins.
-
Electronic Effects on Reactivity: The electron-donating nature of the methyl group can influence the reactivity of the aromatic ring in subsequent functionalization steps, directing the position of further substitutions.[2]
II. Synthesis of the 5-Methyl-1,2,3,4-tetrahydroquinoline Core
The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline is typically achieved through a two-step process: the formation of the corresponding quinoline followed by its reduction. Classical methods such as the Doebner-von Miller, Combes, or Skraup synthesis are well-suited for the initial quinoline synthesis, starting from 3-methylaniline.[3][4][5]
Protocol 1: Synthesis of 5-Methylquinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction provides a robust method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[4]
Reaction Scheme:
A simplified representation of the Doebner-von Miller reaction.
Materials:
-
3-Methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Sodium Hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled mixture of 3-methylaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly add nitrobenzene to the reaction mixture.
-
Heat the mixture cautiously. The reaction is exothermic and can become vigorous. Maintain a controlled reflux for several hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude 5-methylquinoline by vacuum distillation or column chromatography.
Protocol 2: Reduction of 5-Methylquinoline to 5-Methyl-1,2,3,4-tetrahydroquinoline
The reduction of the quinoline ring can be achieved through catalytic hydrogenation.
Reaction Scheme:
Catalytic hydrogenation of 5-methylquinoline.
Materials:
-
5-Methylquinoline
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (Adam's catalyst)
-
Ethanol or Glacial Acetic Acid
-
Hydrogen gas supply
-
Filter aid (e.g., Celite)
Procedure:
-
Dissolve 5-methylquinoline in ethanol or glacial acetic acid in a hydrogenation vessel.
-
Add the catalyst (e.g., 10% Pd/C) to the solution.
-
Seal the vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen to remove air.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by the uptake of hydrogen or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield 5-Methyl-1,2,3,4-tetrahydroquinoline. Further purification can be achieved by distillation or chromatography if necessary.
III. Functionalization of the 5-Methyl-1,2,3,4-tetrahydroquinoline Scaffold
The 5-Methyl-1,2,3,4-tetrahydroquinoline core offers two primary sites for functionalization: the secondary amine at the 1-position and the aromatic ring.
A. N-Functionalization: Modifying the Nitrogen Atom
The secondary amine of the THQ ring is a versatile handle for introducing a wide range of substituents, which can significantly impact the biological activity of the resulting derivatives.
N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can influence the molecule's conformation.
Reaction Scheme:
General scheme for N-acylation.
Materials:
-
5-Methyl-1,2,3,4-tetrahydroquinoline
-
Acyl chloride or acid anhydride
-
Triethylamine or Pyridine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 5-Methyl-1,2,3,4-tetrahydroquinoline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Add the acyl chloride or acid anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude N-acylated product, which can be purified by column chromatography or recrystallization.
B. C-Functionalization: Electrophilic Aromatic Substitution
The aromatic ring of 5-Methyl-1,2,3,4-tetrahydroquinoline can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the alkyl group (the fused saturated ring) and the methyl group. Both are activating, ortho-, para-directing groups.[2][6] The amino group, being a strong activating group, will have a dominant directing effect.
Directing Effects on the Aromatic Ring:
Predicted regioselectivity for electrophilic aromatic substitution.
Given the ortho, para-directing nature of both the amino and methyl groups, electrophilic substitution is expected to occur primarily at the C6 and C8 positions.
Friedel-Crafts acylation introduces a ketone functionality onto the aromatic ring, which can serve as a handle for further modifications.[7][8] It's important to protect the nitrogen atom first to prevent it from coordinating with the Lewis acid catalyst.
Reaction Workflow:
Workflow for Friedel-Crafts acylation.
Materials:
-
N-Acyl-5-methyl-1,2,3,4-tetrahydroquinoline (from Protocol 3)
-
Acyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
Ice
Procedure:
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Add the acyl chloride dropwise to the suspension.
-
In the dropping funnel, prepare a solution of N-Acyl-5-methyl-1,2,3,4-tetrahydroquinoline in anhydrous dichloromethane.
-
Add the solution of the N-protected THQ dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
The N-acyl protecting group can then be removed under appropriate acidic or basic conditions to yield the free amine.
IV. Applications in Medicinal Chemistry: A Landscape of Possibilities
Derivatives of 5-Methyl-1,2,3,4-tetrahydroquinoline hold potential in various therapeutic areas, building upon the established biological activities of the broader THQ class.
| Therapeutic Area | Potential Mechanism of Action | Representative THQ Activity |
| Oncology | Inhibition of kinases (e.g., mTOR), induction of apoptosis, cell cycle arrest.[9] | Potent cytotoxicity against various cancer cell lines. |
| Neurodegenerative Diseases | Modulation of neurotransmitter receptors, antioxidant properties. | Neuroprotective effects in models of Parkinson's disease. |
| Inflammatory Diseases | Inhibition of pro-inflammatory mediators. | Anti-inflammatory activity. |
| Infectious Diseases | Inhibition of essential microbial enzymes, disruption of microbial cell membranes. | Antibacterial and anti-HIV activity. |
V. Conclusion
5-Methyl-1,2,3,4-tetrahydroquinoline represents a valuable and versatile scaffold in medicinal chemistry. Its synthesis is accessible through established synthetic routes, and its structure offers multiple points for diversification. The strategic placement of the 5-methyl group provides a means to fine-tune the physicochemical and pharmacological properties of drug candidates. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in the design and development of novel therapeutics.
VI. References
-
Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bulletin de la Societe Chimique de Paris, 49, 89.
-
BenchChem. (2025). The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Retrieved from BenchChem Technical Support.
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
-
Combes quinoline synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
BenchChem. (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Retrieved from BenchChem Technical Support.
-
Mechencyclopedia. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Doebner–Miller reaction. (2023). In Wikipedia. Retrieved from [Link]
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline. Retrieved from BenchChem Technical Support.
-
Al-Hujran, T. A., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
-
Chaube, U., et al. (2022). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 27(23), 8201.
-
Chemistry LibreTexts. (2023). Experiment 1: Friedel-Crafts Acylation.
-
Organic Reactions, Inc. (2026). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Skraup reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Piekarski, P., et al. (2021). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Molecules, 26(11), 3183.
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
-
Wang, C., et al. (2018). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. Nature Communications, 9(1), 4642.
-
Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution re...
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed cascade hydrogenation of quinoline and the cause of the different catalytic performances of the catalysts.
-
Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS.
-
BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
-
The Royal Society of Chemistry. (n.d.). Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles.
-
MDPI. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications.
-
Organic Chemistry Tutor. (n.d.). Directing Groups in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
-
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
-
Friedel–Crafts reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups.
-
Semantic Scholar. (n.d.). methylquinoline-3,4-dicarboximides along with x-methylanilines. tetrahydroquinoline-3,4-dicarboximides which were also transform.
-
International Journal of Scientific & Technology Research. (2020). SYNTHESIS OF NOVEL 1,2,3,4-TETRAHYDRO- ISOQUINOLINE DERIVATIVES.
-
National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H).
-
Chemistry Steps. (2025). Friedel-Crafts Acylation.
-
BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
-
ResearchGate. (n.d.). Scheme 10 Asymmetric acylation of tetrahydroisoquinoline mediated by photoredox catalysis in the presence of a chiral carbene.
Sources
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 3. iipseries.org [iipseries.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Methyl-1,2,3,4-tetrahydroquinoline synthesis
Topic: Optimization & Troubleshooting for the Selective Reduction of 5-Methylquinoline Ticket ID: CHEM-SUP-5MTHQ-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The synthesis of 5-methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) relies on the chemoselective reduction of the pyridine ring while leaving the carbocyclic (benzene) ring intact.
The Good News: The 5-methyl substituent electronically enriches the benzene ring, making it less susceptible to hydrogenation compared to the electron-deficient pyridine ring. This naturally favors the formation of the 1,2,3,4-isomer over the 5,6,7,8-isomer or the fully reduced decahydroquinoline.
The Challenge: Users frequently encounter issues with catalyst poisoning, incomplete conversion due to steric parameters, or oxidative degradation during workup. This guide provides validated protocols and troubleshooting workflows to address these specific pain points.
Module 1: The "Golden Standard" Protocol (Catalytic Hydrogenation)
This method is recommended for scale-up (>1g) and provides the cleanest crude profile.
Optimized Reaction Conditions
| Parameter | Setting | Rationale |
| Substrate | 5-Methylquinoline (1.0 equiv) | Starting material. |
| Catalyst | 5% Pt/C (sulfided) or Pd/C | Pt/C (sulfided) offers superior resistance to poisoning and higher selectivity against over-reduction [1]. |
| Loading | 1–3 mol% (metal basis) | High turnover frequency (TOF) allows low loading. |
| Solvent | Methanol or Ethanol (with 1.0 eq HCl) | Protic solvents facilitate hydrogen uptake. Acid activation (protonation of N) significantly accelerates the rate [2]. |
| Pressure | 3–5 bar (45–75 psi) | Moderate pressure ensures steady H₂ concentration without forcing benzene-ring reduction. |
| Temperature | 25–40 °C | Keep mild to prevent thermodynamic equilibration to 5,6,7,8-isomers. |
Step-by-Step Workflow
-
Acid Activation: Dissolve 5-methylquinoline in Methanol (0.5 M concentration). Add 1.05 equivalents of concentrated HCl (or use acetic acid as solvent). Why: Protonation of the quinoline nitrogen lowers the LUMO energy of the C=N bond, making it more susceptible to hydride attack.
-
Catalyst Addition: Under an argon blanket, carefully add 5% Pt/C (sulfided). Safety: Do not add dry catalyst to flammable solvent in air.
-
Hydrogenation: Purge vessel 3x with N₂, then 3x with H₂. Pressurize to 4 bar. Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.
-
Monitoring: Reaction is typically complete in 4–6 hours. Monitor via LC-MS (Target M+H: ~148.1).
-
Workup: Filter through a Celite pad (keep wet to prevent fire hazard). Neutralize filtrate with NaHCO₃ before removing solvent to prevent acid-catalyzed polymerization or oxidation.
Module 2: Troubleshooting & FAQs
Category A: Reaction Stalled or Incomplete
Q: My reaction starts fast but stops at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing product inhibition or poisoning .
-
The Cause: The product (secondary amine) is more basic than the starting material (pyridine type). The 5-Me-THQ product binds strongly to the catalyst surface, blocking active sites.
-
The Fix:
-
Increase Acidity: Ensure you are running in acidic media (e.g., AcOH or MeOH/HCl). The protonated ammonium species binds less tightly to the metal surface than the free amine.
-
Solvent Switch: Switch to non-coordinating solvents like Ethyl Acetate if using PtO₂.
-
Q: I am using Pd/C and hydrogen balloons, but nothing is happening. A: 5-Methylquinoline is sterically and electronically distinct from simple quinoline.
-
The Cause: Balloon pressure (~1 atm) is often insufficient to overcome the activation energy barrier, especially if the catalyst is slightly aged (oxidized surface).
-
The Fix: Switch to Transfer Hydrogenation (see Module 3) or use a Parr shaker/autoclave to reach >3 bar. If stuck with balloons, heat to 50°C and add 10 mol% Ammonium Formate as a co-promoter.
Category B: Selectivity & Impurities[1]
Q: I see a peak with Mass 154 (M+6H). Am I over-reducing? A: Yes, you are forming 5-methyl-decahydroquinoline .
-
The Cause: Reaction temperature is too high (>60°C) or pressure is too high (>20 bar). The electron-rich benzene ring will eventually reduce under forcing conditions.
-
The Fix: Stop the reaction immediately. For future runs, use sulfided Pt/C (poisoned catalyst) which is chemically unable to reduce the benzene ring under standard conditions.
Q: My product turns brown/red upon rotary evaporation. Is it decomposing? A: 1,2,3,4-Tetrahydroquinolines are prone to oxidative dehydrogenation in air, reverting to the quinoline or forming N-oxide impurities.
-
The Fix:
-
Antioxidant: Add a trace of BHT (butylated hydroxytoluene) to the collection flask during concentration.
-
Acid Salt: Isolate the product as the HCl salt immediately. The salt form is air-stable and can be stored indefinitely. Treat the crude oil with 2M HCl in ether/dioxane to precipitate the solid salt.
-
Module 3: Alternative Protocol (Metal-Free Transfer Hydrogenation)
Ideal for small-scale optimization or avoiding heavy metals.
Protocol: Hantzsch Ester Mediated Reduction [3].
-
Reagents: 5-Methylquinoline (1.0 eq), Hantzsch Ester (HEH, 2.4 eq), Iodine (10 mol%) or Chiral Phosphoric Acid (for asymmetric needs).
-
Conditions: Toluene, 60°C, 12 hours.
-
Mechanism: The iodine/acid activates the quinoline nitrogen. The Hantzsch ester acts as a hydride donor, delivering H- to C2 and C4 sequentially.
-
Benefit: Zero risk of over-reduction (benzene ring is untouched).
Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
Caption: Diagnostic workflow for resolving common synthesis failures in quinoline hydrogenation.
Diagram 2: Chemoselectivity Mechanism
Caption: Mechanistic pathways showing why mild, acidic conditions favor the 1,2,3,4-isomer.
References
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
-
Sridharan, V., et al. (2011).[1] Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259.
-
Rueping, M., et al. (2006). Metal-Free Brønsted Acid Catalyzed Transfer Hydrogenation: New Organocatalytic Reduction of Quinolines.[2] Synlett, 2006(7), 1071–1074.[2]
-
Wang, Y., et al. (2013). Boron-Catalyzed Transfer Hydrogenation of Quinolines. Journal of the American Chemical Society, 135(32), 11704–11707.
Sources
Stability and storage of 5-Methyl-1,2,3,4-tetrahydroquinoline
Technical Support Center: 5-Methyl-1,2,3,4-tetrahydroquinoline Senior Application Scientist Desk | Reference ID: THQ-5M-PROTO
Introduction
Welcome. You are likely working with 5-Methyl-1,2,3,4-tetrahydroquinoline (CAS 58960-02-4) because you need a specific chiral scaffold or a hydrogen-donor motif for bioactive molecule synthesis.
Here is the reality of this compound: It wants to become a quinoline. The driving force of aromatization makes this molecule inherently unstable in air. It is an electron-rich aniline derivative that will undergo oxidative dehydrogenation if exposed to oxygen, light, or acidic silica.
This guide replaces generic advice with field-proven protocols to maintain integrity and rescue degraded batches.
Module 1: Critical Storage Protocols (The "Golden Standard")
Q: I just received my shipment. The bottle is sealed. Do I really need to put it in a glovebox? A: Not necessarily a glovebox, but you must respect the Inert Gas Barrier . Upon arrival, the manufacturer has likely packed it under Argon or Nitrogen.
-
Immediate Action: Store the sealed bottle upright in a refrigerator (2–8°C ).
-
Once Opened: You must purge the headspace with Argon or Nitrogen before resealing. Parafilm is insufficient for long-term storage; it is permeable to oxygen over time. Use electrical tape or a secondary containment jar with desiccant if you lack a glovebox.
Q: What is the shelf-life if stored correctly? A:
| Storage Condition | Expected Stability | Risk Factor |
|---|---|---|
| 2–8°C, Dark, Inert Gas (Ar/N₂) | 12–18 Months | Low. Optimal condition. |
| -20°C, Dark, Inert Gas | >24 Months | Minimal. Freezing may solidify the oil (mp is near RT). |
| RT, Air, Light | < 1 Week | Critical. Rapid yellowing/browning (Oxidation). |
| In Solution (CDCl₃/DMSO) | < 24 Hours | High. Acidic traces in CDCl₃ accelerate oxidation. |
Module 2: Stability & Degradation Troubleshooting
Q: My compound has turned from colorless to yellow/brown. Is it ruined? A: Not necessarily ruined, but it is compromised . The color change is the "Canary in the Coal Mine."
-
Mechanism: The yellow/brown color comes from the formation of conjugated imine intermediates (dihydroquinolines) and fully aromatized 5-methylquinoline , as well as potential N-oxide formation.
-
Decision Matrix:
-
Pale Yellow: likely <2% impurity. Usable for rough reactions.
-
Dark Brown/Red: Significant oxidation (>5%). Purification required.
-
Q: How do I confirm the purity without wasting sample? A: Run a TLC (Thin Layer Chromatography) or 1H NMR .
-
TLC: The oxidized quinoline is generally less polar (moves higher) or significantly different in fluorescence compared to the THQ. The THQ amine will often streak on silica due to basicity.
-
NMR Signatures (CDCl₃):
-
Intact THQ: Look for the multiplet signals of the saturated ring protons (approx. 1.8–3.0 ppm).
-
Oxidized Quinoline: Look for new aromatic protons in the downfield region (7.0–9.0 ppm). The disappearance of the NH broad singlet (approx. 3.5–4.5 ppm) is also a key indicator.
-
Module 3: Handling & Rescue Operations
Q: I need to purify a degraded batch. Can I use standard silica columns? A: Proceed with Caution. Silica gel is slightly acidic. This acidity, combined with the high surface area and adsorbed oxygen, can catalyze the very oxidation you are trying to remove.
-
The Fix: Pre-treat your silica gel with 1–2% Triethylamine (Et₃N) in your eluent. This neutralizes the silica and prevents "on-column" degradation.
-
Eluent Suggestion: Hexanes/Ethyl Acetate (with 1% Et₃N).
Q: Is there a chemical way to clean it without a column? A: Acid-Base Extraction (The "Washer" Method). Since the impurity is often the oxidized quinoline (which is less basic than the tetrahydroquinoline) or neutral polymers:
-
Dissolve crude oil in Et₂O or DCM.
-
Extract with 1M HCl (The THQ goes into the water layer as the salt).
-
Wash the aqueous layer with organic solvent (removes neutral impurities).
-
Basify the aqueous layer carefully with NaOH/NaHCO₃ to pH > 10.
-
Extract back into Et₂O, dry over Na₂SO₄, and concentrate.
-
Note: Perform this quickly and under inert atmosphere if possible to prevent re-oxidation during the basic phase.
-
Visualizing the Threat: Oxidation & Storage Logic
The following diagram illustrates the chemical vulnerability of 5-Methyl-1,2,3,4-tetrahydroquinoline and the logic behind our storage protocols.
Caption: The oxidative dehydrogenation pathway of 5-Methyl-THQ. Proper storage (Green) blocks the initial exposure step; failure leads to irreversible aromatization (Red).
References
-
ChemicalBook. (2023). 5-Methyl-1,2,3,4-tetrahydroquinoline Properties and CAS 58960-02-4. Link
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Quinoline derivatives and handling. Link
-
National Institutes of Health (NIH) - PubChem. (2025). Tetrahydroquinoline Oxidation Mechanisms. Link
-
Sigma-Aldrich. (2025).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Link
-
ResearchGate. (2024). Oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines. Link
Sources
Technical Support Center: 5-Methyl-1,2,3,4-Tetrahydroquinoline NMR Assignment
Ticket ID: THQ-5ME-NMR-001
Status: Open for Troubleshooting
Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit
Phase 1: Initial Triage & System Check
Welcome to the Structural Elucidation Support Center. You are likely here because the NMR spectrum of your 5-methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) sample is presenting ambiguous multiplets, overlapping aliphatic signals, or aromatic regions that don't immediately match a standard substitution prediction.
Before diving into specific peak assignments, we must validate the sample state. 1,2,3,4-tetrahydroquinolines are conformationally mobile and nitrogen-active.
Pre-Assignment Checklist (The "Is it Real?" Test)
-
Issue: Broad or "missing" peaks (especially NH or H2/H3).
-
Cause: Conformational exchange of the saturated ring (half-chair flipping) or nitrogen pyramidal inversion.
-
Solution:
-
Solvent Check: Are you using
? The NH proton is often broad and quadrupole-broadened by . Switch to DMSO- to sharpen the NH signal and slow down exchange rates [1]. -
Salt Formation: If the aliphatic region is an unintelligible blob, add 1-2 equivalents of TFA (Trifluoroacetic acid) or HCl. Protonation (
) locks the nitrogen inversion and often resolves the H2/H3/H4 multiplets into distinct signals [2].
-
Phase 2: The Aliphatic Puzzle (Saturated Ring)
The saturated ring (C2-C3-C4) adopts a half-chair conformation . This creates distinct axial and equatorial environments, but rapid ring flipping often averages these into complex multiplets.
Troubleshooting the "Blob" at 1.9 - 3.3 ppm
| Proton | Position | Approx. Shift ( | Multiplicity | Diagnostic Feature |
| H-2 | Adjacent to N | 3.20 - 3.35 ppm | Triplet/Multiplet | Most downfield aliphatic. Deshielded by Nitrogen.[1] |
| H-4 | Benzylic | 2.65 - 2.80 ppm | Triplet/Multiplet | CRITICAL: Look for broadening due to steric clash with 5-Methyl. |
| H-3 | Bridge | 1.90 - 2.05 ppm | Multiplet | Quintet-like appearance. |
| 5-Me | Aryl Methyl | 2.15 - 2.30 ppm | Singlet | The Anchor Peak. Distinct from aliphatic ring. |
The "Peri-Interaction" (The Key to 5-Me Confirmation)
In 5-substituted tetrahydroquinolines, the substituent at C5 is spatially very close to the C4-benzylic protons. This is known as a peri-interaction (similar to the 1,8-positions in naphthalene).
-
Self-Validating Step: If your methyl group is truly at position 5, the H-4 protons may appear slightly more shielded (upfield) or show distinct broadening compared to the 6-methyl or 7-methyl isomers due to steric compression.
Phase 3: The Aromatic Regiochemistry
This is where most errors occur. You are dealing with a 1,2,3-trisubstituted benzene ring (viewing the fused system). The substituents are:
-
C8a-N (Strongly electron-donating, Ortho/Para director).
-
C4a-Alkyl (Weakly activating).
-
C5-Methyl (Weakly activating).
Predictive Logic for H6, H7, H8
-
H-8 (Ortho to Nitrogen): The Nitrogen lone pair donates density into the ring, strongly shielding the ortho (C8) and para (C6) positions. H-8 is typically the most upfield aromatic signal (approx 6.3 - 6.5 ppm).
-
H-6 (Para to Nitrogen): Also shielded by Nitrogen, but sits ortho to the 5-Methyl group.
-
H-7 (Meta to Nitrogen): The least electron-rich position. H-7 is typically the most downfield aromatic signal (approx 6.8 - 7.0 ppm).
Coupling Constants ( ) - The Verification
-
H-7: Should appear as a Triplet (
) or doublet-of-doublets ( ) with two large ortho couplings ( Hz). It couples to both H6 and H8. -
H-6 & H-8: Should appear as Doublets (
).
Phase 4: Advanced Validation (2D NMR)
Do not rely on 1D shifts alone. Use the following 2D experiments to build a self-validating connectivity map.
Workflow Visualization
Caption: Logic flow for confirming the 5-methyl regiochemistry using NOE constraints.
The "Smoking Gun" Experiment: NOESY/ROESY
To definitively prove the methyl group is at Position 5 (and not 6, 7, or 8), you must observe specific spatial proximities (NOE correlations).
| Source Proton | Target Proton | Intensity | Explanation (Causality) |
| 5-Me | H-4 (Aliphatic) | Strong | Definitive Proof. The 5-Me and C4-H are peri-neighbors (< 3Å apart). No other isomer shows this. |
| 5-Me | H-6 (Aromatic) | Medium | Ortho relationship on the benzene ring. |
| NH (H-1) | H-8 (Aromatic) | Strong | H-8 is ortho to the nitrogen. Confirms H-8 assignment. |
| NH (H-1) | H-2 (Aliphatic) | Medium | Vicinal relationship. |
Phase 5: Summary of Expected Data
Use this table to benchmark your experimental results. Note: Values are approximate and solvent-dependent (
| Assignment | Shift ( | Multiplicity | Notes | |
| NH | 3.5 - 4.5 | Broad s | - | Exchangeable.[2] |
| H-8 | 6.35 - 6.45 | d | 7.8 | Upfield (Ortho to N). |
| H-6 | 6.55 - 6.65 | d | 7.8 | Upfield (Para to N). |
| H-7 | 6.85 - 6.95 | t | 7.8 | Downfield (Meta to N). |
| H-2 | 3.25 - 3.30 | m/t | - | Adjacent to N. |
| H-4 | 2.65 - 2.75 | m/t | - | Peri to 5-Me. |
| 5-Me | 2.15 - 2.25 | s | - | The substituent of interest. |
| H-3 | 1.90 - 2.00 | m | - | Bridge methylene. |
Connectivity Diagram (HMBC/NOE)
Caption: Critical NOE correlations. The Red Dashed line between 5-Methyl and H-4 is the unique identifier for this isomer.
References
-
Conformational Analysis of Tetrahydroquinolines: Olefirowicz, E. M., & Eliel, E. L. (1989). Conformational Analysis.[1][3][4][5] 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines. Journal of Organic Chemistry. (Note: Principles of THQ conformational mobility and coupling constants derived from analogous THIQ systems).
-
Nitrogen Inversion & Acidification: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Reference for solvent effects and exchangeable protons).
-
General 1,2,3,4-Tetrahydroquinoline Shifts: SDBS Database (National Institute of Advanced Industrial Science and Technology). SDBS No. 1386 (1,2,3,4-Tetrahydroquinoline). (Use as baseline for unsubstituted shifts).
-
HMBC/NOE Methodology: Claridge, T. D. W. (2016).[7] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and HMBC pulse sequences for structural elucidation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
5-Methyl-1,2,3,4-tetrahydroquinoline solubility issues and solutions
TECHNICAL SUPPORT CENTER: 5-METHYL-1,2,3,4-TETRAHYDROQUINOLINE (5-Me-THQ)
Status: Active Ticket Type: Solubility & Stability Troubleshooting Assigned Specialist: Senior Application Scientist[1]
Introduction: The Molecule at a Glance
Welcome to the technical guide for 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) . Before troubleshooting, you must understand the physicochemical "personality" of this molecule. It is often misclassified by researchers who treat it like a standard aliphatic amine (e.g., piperidine).[1]
-
Class: N-alkylaniline derivative (Bicyclic).[1]
-
Key Characteristic: It behaves as a weak base (Aniline-like), not a strong base.[1]
-
Estimated pKa: ~5.2 – 5.5 (Conjugate acid).[1]
-
Implication: At physiological pH (7.4), it is >99% neutral (uncharged) .[1] This is the primary cause of solubility failure in biological assays.
Module 1: Dissolution & Solvent Compatibility
User Query: "I cannot dissolve the neat oil in water, and when I add it to PBS (pH 7.4), it turns cloudy immediately. How do I get a clear solution?"
The Science (Causality)
Unlike aliphatic amines (pKa ~10), 5-Me-THQ has a nitrogen lone pair delocalized into the benzene ring. Its conjugate acid has a pKa near 5.[1]
-
At pH 2.0 (0.1N HCl): The molecule is protonated (Cationic)
Water Soluble . -
At pH 7.4 (PBS): The molecule is deprotonated (Neutral)
Water Insoluble (Precipitates/Crashes out).
Troubleshooting Protocol
| Solvent System | Solubility Status | Application |
| Water (Neutral) | ❌ Insoluble | Do not use for stock solutions.[1] |
| 0.1 M HCl | ✅ Soluble | Ideal for chemical synthesis workup or oral gavage vehicles.[1] |
| DMSO | ✅ Soluble (>100 mM) | Standard for biological stock solutions.[1] |
| Ethanol/Methanol | ✅ Soluble | Good for transfer; beware of evaporation affecting concentration.[1] |
| PBS (pH 7.4) | ⚠️ CRASH RISK | Only soluble at µM concentrations (< 50 µM typically). |
The "pH-Switch" Workflow
Use this logic gate to determine your solvent strategy:
Figure 1: Decision tree for solvent selection based on experimental intent.
Module 2: Synthesis & Purification (The "Oiling Out" Issue)
User Query: "I tried to convert the free base to the HCl salt to improve stability, but instead of crystals, I got a sticky brown oil at the bottom of the flask."
The Science (Causality)
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or when impurities depress the melting point. 5-Me-THQ salts are lipophilic; in water or polar solvents, they often prefer to aggregate with themselves rather than crystallize.[1]
The "Anti-Oil" Crystallization Protocol
Do NOT use water/ethanol recrystallization for this compound. Use the Non-Polar Trituration Method .
-
Dissolution: Dissolve the crude 5-Me-THQ free base in a minimal amount of dry Diethyl Ether or Ethyl Acetate (approx. 5 mL per gram).
-
Acidification: Cool to 0°C. Add 2.0 M HCl in Diethyl Ether (anhydrous) dropwise with vigorous stirring.
-
Why Anhydrous? Water promotes oiling.[1] Using etheral HCl forces the salt to precipitate immediately as a solid.
-
-
The Rescue (If it oils):
-
If a gum forms, stop stirring.[1] Decant the supernatant.
-
Add fresh Diethyl Ether and a small amount of Isopropanol (IPA) (approx 10:1 ratio).
-
Sonication: Sonicate the flask. The mechanical energy often breaks the oil droplets, inducing nucleation.
-
Scratching: Scratch the inner glass wall with a spatula to create nucleation sites.
-
-
Isolation: Filter the white/off-white solid under nitrogen. Wash with cold ether.[1]
Module 3: Stability & Oxidation (Color Change)
User Query: "My clear oil turned dark brown/black after a week on the bench. Is it still usable?"
The Science (Causality)
Tetrahydroquinolines are "aromatization-prone." The driving force is the restoration of the fully aromatic quinoline system.
-
Mechanism: Radical abstraction of the H-atoms at C2 and C4 by atmospheric oxygen, leading to 5-methylquinoline (fully aromatic) or polymerization tars.
-
Catalysts: Light and trace metals speed this up.[1]
Stability FAQ
-
Q: Can I use the brown oil?
-
A: No. The oxidized products (quinolines) have different biological activities and solubility profiles. You must repurify.[1]
-
-
Q: How do I remove the color?
-
A: Pass the oil through a short plug of Basic Alumina (not Silica, which is acidic and can trap the amine) using Hexanes/EtOAc (9:1). The dark tar stays on the alumina; the tetrahydroquinoline elutes.
-
-
Q: Storage Protocol?
-
Store as the HCl salt (solid) whenever possible.
-
If storing as Free Base (oil): Flush with Argon , seal with Parafilm, and store at -20°C in the dark.[1]
-
Module 4: Biological Formulation (Preventing "Crash-Out")
User Query: "I need to dose this in animals (IV/IP) or cells at high concentration. DMSO causes toxicity.[1] What are my options?"
The Science (Causality)
Because 5-Me-THQ is a lipophilic weak base, it requires either an acidic vehicle (to charge it) or an encapsulation vehicle (to hide the lipophilic tail).
Formulation Matrix
| Vehicle Strategy | Composition | Mechanism | Suitability |
| Acidic Buffer | 50 mM Acetate Buffer (pH 4.[1]5) | Protonation ( | High. Good for oral/IP.[1] Check tolerability. |
| Cyclodextrin | 20% HP- | Inclusion Complex | Best. Encapsulates the hydrophobic 5-Me-THQ.[1] pH independent. |
| Co-Solvent | 10% Ethanol + 40% PEG400 + 50% Water | Solvency Power | Moderate. Risk of precipitation upon dilution in blood.[1] |
Recommended Protocol: Cyclodextrin Complexation
This is the "Gold Standard" for THQ derivatives to ensure data integrity.
-
Prepare a 20% w/v solution of Hydroxypropyl-
-cyclodextrin (HP CD) in sterile water. -
Add 5-Me-THQ (Free base) directly to this solution.[1]
-
Sonicate for 30–60 minutes at room temperature. The solution should turn from cloudy to clear.
-
Filter Sterilize (0.22 µm PVDF).[1]
-
Result: A stable, clear solution at neutral pH that does not precipitate in the bloodstream.
Figure 2: Encapsulation workflow for neutral pH formulation.
References
-
Chemical Properties of Tetrahydroquinolines : Sridharan, V., et al. (2011).[1][2] "Advances in the Chemistry of Tetrahydroquinolines." Tetrahedron. Link (General reactivity and oxidation susceptibility).
-
Oxidation Mechanisms : Murahashi, S. I., et al. (1987).[1] "Ruthenium-catalyzed oxidation of secondary amines to imines."[1] Journal of the American Chemical Society. Link (Mechanism of oxidative dehydrogenation of THQ).
-
Cyclodextrin Formulation : Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link (Protocol for solubilizing lipophilic bases).
-
Oiling Out Phenomena : Veesler, S., et al. (2006).[1] "Crystallization in the presence of impurities: Oiling out."[3] Organic Process Research & Development. Link (Theoretical basis for salt crystallization issues).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 5-Methyl-1,2,3,4-tetrahydroquinoline before handling.
Sources
Preventing degradation of 5-Methyl-1,2,3,4-tetrahydroquinoline during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Chemical Reactions
Welcome to the technical support center for 5-Methyl-1,2,3,4-tetrahydroquinoline. This resource, designed by our senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to address the stability challenges encountered when working with this versatile scaffold. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your reactions and the purity of your products.
Understanding the Core Challenge: The Susceptibility of the Tetrahydroquinoline Ring
The 1,2,3,4-tetrahydroquinoline core is inherently susceptible to oxidation. The partially saturated heterocyclic ring can readily aromatize to form the corresponding quinoline, a process that is often the primary pathway for degradation. This oxidation can be initiated by a variety of factors commonly present in a reaction environment, including atmospheric oxygen, certain reagents, and elevated temperatures. The presence of the electron-donating methyl group at the 5-position can further influence the electronic properties of the ring system, potentially impacting its reactivity and stability.
This guide will walk you through the most common issues, their underlying causes, and field-proven methods to maintain the stability of 5-Methyl-1,2,3,4-tetrahydroquinoline throughout your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction mixture is turning dark brown/black. What is causing this discoloration and how can I prevent it?
Answer:
This is a classic indicator of oxidation. The formation of highly conjugated quinoline species and subsequent polymerization or side reactions often results in colored impurities. The primary cause is the dehydrogenation (oxidation) of the tetrahydroquinoline ring to form 5-methylquinoline.
Causality:
-
Atmospheric Oxygen: The most common culprit. Reactions run open to the air, especially at elevated temperatures or for extended periods, provide an ideal environment for aerobic oxidation.[1] This can be exacerbated by the presence of metal catalysts that can facilitate oxygen activation.
-
Oxidizing Reagents: Reagents used in your reaction may be incompatible. Even mild oxidizing agents can promote the aromatization of the tetrahydroquinoline ring.[2]
-
Solvent Purity: Peroxides in aged ethereal solvents (like THF or diethyl ether) are potent oxidants that can initiate degradation.
Troubleshooting Protocol:
-
Inert Atmosphere is Critical:
-
Setup: Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and oxygen.
-
Purging: Backfill the apparatus with an inert gas (Argon or Nitrogen). Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler system.
-
Degassing Solvents: For sensitive reactions, degas your solvent prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.
-
-
Solvent Selection and Purification:
-
Solvent Choice: Use freshly distilled or anhydrous, peroxide-free solvents.
-
Peroxide Test: Always test ethereal solvents for the presence of peroxides before use, especially if the container has been opened previously. Peroxide test strips are commercially available and easy to use.
-
Purification: If peroxides are present, pass the solvent through a column of activated alumina to remove them.
-
-
Reagent Compatibility Check:
-
Carefully review all reagents in your planned synthesis for their oxidative potential. If an oxidant is required for a different part of your molecule, consider a synthetic strategy where the tetrahydroquinoline moiety is protected or formed after the oxidation step.
-
FAQ 2: I am observing a significant amount of a new, less polar byproduct by TLC/LC-MS. Could this be a degradation product?
Answer:
Yes, this is highly likely. The conversion of 5-Methyl-1,2,3,4-tetrahydroquinoline to 5-methylquinoline results in a more aromatic and typically less polar compound. This is the most common degradation byproduct. In some cases, you might also see fragmentation products.[2]
Diagnostic Workflow:
-
Co-spotting on TLC: Spot your reaction mixture alongside a standard of your starting material and, if available, a standard of 5-methylquinoline. The byproduct will likely have a higher Rf value (less polar) than your starting material.
-
LC-MS Analysis: The mass of the byproduct will likely correspond to [M-4]+ relative to your starting material, representing the loss of four hydrogen atoms upon aromatization.
-
NMR Analysis: If you can isolate the byproduct, the 1H NMR spectrum will show aromatic protons in the 7.0-8.5 ppm region, replacing the aliphatic protons of the saturated portion of the tetrahydroquinoline ring (typically in the 1.5-3.5 ppm range).
Visualizing the Degradation Pathway:
The primary degradation pathway is the oxidation of the tetrahydroquinoline ring.
Caption: Primary oxidative degradation pathway.
FAQ 3: My N-alkylation (or N-acylation) reaction is sluggish and gives low yields, with significant starting material recovery and some degradation. How can I improve this?
Answer:
This issue often stems from a combination of steric hindrance from the 5-methyl group and the basicity of the nitrogen atom being compromised by side reactions.
Causality:
-
Base Incompatibility: Strong, sterically hindered bases (like LDA or LiHMDS) can sometimes promote elimination or other side reactions if deprotonation occurs on the carbon framework instead of the nitrogen. Common inorganic bases like potassium carbonate can be effective but may require higher temperatures, which in turn increases the risk of oxidation.
-
Proton Scavenging: The secondary amine of the tetrahydroquinoline is basic and will react with any acidic species in the reaction mixture. If your reaction generates an acid byproduct (e.g., HCl from an acyl chloride), it will protonate your starting material, rendering it unreactive.
Optimized Protocol for N-Functionalization:
This protocol is designed to minimize degradation while promoting efficient N-alkylation or N-acylation.
-
Reagent & Material Preparation:
-
5-Methyl-1,2,3,4-tetrahydroquinoline (ensure high purity).
-
Alkyl halide or acyl chloride.
-
Base: Use a non-nucleophilic proton scavenger like triethylamine (TEA) or diisopropylethylamine (DIPEA). For acylations, pyridine is an excellent choice as it can also act as a catalyst and may help suppress fragmentation side reactions.[2]
-
Solvent: Use a dry, aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.
-
Inert atmosphere setup (Nitrogen or Argon).
-
-
Step-by-Step Procedure:
-
Step 1: Dissolve 5-Methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) and the chosen base (1.5-2.0 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Step 2: Cool the mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction, especially with reactive acyl chlorides, and minimizes side reactions.
-
Step 3: Add the alkyl halide or acyl chloride (1.1 equivalents) dropwise to the cooled solution over 10-15 minutes.
-
Step 4: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Step 5: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. Avoid prolonged reaction times or heating unless necessary.
-
Step 6: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Workflow Diagram for Optimized N-Functionalization:
Caption: Optimized workflow for N-alkylation/acylation.
Data Summary: Recommended Reaction Conditions
| Parameter | Recommendation for Stability | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents aerobic oxidation, a primary degradation pathway.[1] |
| Temperature | 0 °C to Room Temperature | Minimizes thermal degradation and unwanted side reactions. |
| Solvents | Anhydrous, Peroxide-Free Aprotic (DCM, Acetonitrile, THF) | Prevents oxidation by solvent-borne impurities. |
| Base (for N-functionalization) | Non-nucleophilic amines (TEA, DIPEA, Pyridine) | Acts as a proton scavenger without promoting side reactions. Pyridine can also suppress fragmentation.[2] |
| Reaction Time | As short as possible; monitor closely | Reduces exposure to potentially degrading conditions. |
References
- Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.
- Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry (RSC Publishing).
- Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. OUCI.
- Enantioselective One-Pot Synthesis of Ring-Fused Tetrahydroquinolines via Aerobic Oxidation and 1,5-Hydride Transfer/Cyclization Sequences. Organic Letters (ACS Publications).
Sources
Method development for HPLC analysis of 5-Methyl-1,2,3,4-tetrahydroquinoline
Technical Support Center: HPLC Analysis of 5-Methyl-1,2,3,4-tetrahydroquinoline
Introduction: The Analyte Profile
Welcome to the Technical Guide for 5-Methyl-1,2,3,4-tetrahydroquinoline (5-MTHQ) . Before initiating method development, it is critical to understand the physicochemical "personality" of your analyte. This molecule is not just a generic organic compound; it possesses specific features that dictate chromatographic behavior.
-
Chemical Nature: A bicyclic system comprising a saturated piperidine ring fused to a toluene moiety.
-
Functionality: It contains a secondary amine (cyclic aniline derivative).
-
Basicity (
): Unlike aliphatic amines ( ), the nitrogen lone pair in tetrahydroquinoline derivatives is partially conjugated with the aromatic ring. The is typically in the range of 5.0 – 6.0 .-
Implication: At pH 3, it is fully protonated (
). At pH 8, it is neutral ( ). This makes pH switching the most powerful tool in your method development arsenal.
-
-
UV Activity: The aromatic ring provides strong UV absorption.
-
Primary
: ~245–255 nm (B-band). -
Secondary
: ~210 nm (End absorption).
-
Module 1: Method Development Strategy
Do not rely on trial-and-error. Use a systematic scouting approach based on the
Column Selection: The "Silanol" Trap
The secondary amine in 5-MTHQ is prone to interacting with residual silanols (
-
Recommendation: Avoid standard silica C18 columns.
-
Gold Standard: Use a Charged Surface Hybrid (CSH) or a High-pH Stable Hybrid (BEH) C18 column.
-
Why? CSH columns have a low-level surface charge that repels protonated amines, ensuring sharp peaks even at low pH [1].
-
Mobile Phase Scouting Protocol
We recommend a dual-path scouting strategy. Run the following two gradients to determine the optimal selectivity.
System Setup:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID).
-
Injection Volume: 5-10 µL.
-
Detection: PDA (210–400 nm); Extract at 254 nm.
| Parameter | Path A: Low pH (Ionized State) | Path B: High pH (Neutral State) |
| Concept | Analyte is positively charged ( | Analyte is neutral ( |
| Solvent A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Solvent B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Gradient | 5% B to 95% B over 10 mins | 5% B to 95% B over 10 mins |
| Why use this? | Best for LC-MS sensitivity; robust. | Best for Peak Shape. Neutral amines do not interact with silanols. |
Senior Scientist Note: If you observe peak splitting in Path A, it is likely due to the "ion-exchange" effect with silanols. Switch to Path B (High pH) immediately if your column allows it (e.g., Hybrid Particle Technology).
Module 2: Visualizing the Workflow
The following logic flow illustrates the decision-making process for optimizing the method based on peak shape and retention.
Figure 1: Decision tree for method optimization, prioritizing peak symmetry.
Module 3: Troubleshooting Guide (Q&A)
Q1: My 5-MTHQ peak is tailing severely (Tailing Factor = 2.0). I am using a standard C18 column at pH 3. What is happening?
A: This is the classic "Silanol Effect." At pH 3, your analyte is protonated (
-
The Mechanism: The positively charged amine sticks to the negatively charged silanol via ion-exchange, dragging the peak tail.
-
The Fix:
-
Add a "Sacrificial" Base: Add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA saturates the silanols, blocking them from the analyte.
-
Increase Ionic Strength: Use 20-50 mM Phosphate buffer instead of just Formic Acid. The salt suppresses the ionic interaction.
-
Modern Fix: Switch to a high-pH mobile phase (pH 10) using a hybrid column. The analyte becomes neutral and ignores the silanols entirely.
-
Q2: I see a "Ghost Peak" in my blank injection at the exact retention time of 5-MTHQ. A: This is Carryover , common with sticky amines. 5-MTHQ is adsorbing to the metallic surfaces or the injection needle seal.
-
The Fix:
-
Change your Needle Wash Solvent . A standard 50:50 Methanol:Water wash is often insufficient.
-
Recipe: Use 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.1% Formic Acid . The acid ensures the amine stays soluble and is washed away [3].
-
Q3: The retention time shifts earlier by 0.5 minutes after 20 injections. A: This indicates "Phase Collapse" or "Dewetting" if you are using 100% aqueous mobile phase at the start of your gradient, OR pH instability.
-
The Fix:
-
Ensure your gradient starts with at least 3-5% Organic solvent.
-
Check your buffer capacity. If using Formic Acid, it has no buffer capacity at pH 2.7 (its
is 3.75). Switch to a Phosphate buffer (pH 2.5) or Ammonium Formate (pH 3.7) for better stability.
-
Module 4: Quantitative Data Summary
Use these parameters as your starting point for validation.
| Parameter | Recommended Value | Notes |
| Wavelength | 254 nm | Optimal for the aromatic ring. |
| Linearity Range | 0.1 – 100 µg/mL | Typical for PDA detection. |
| Sample Diluent | 50:50 Water:Acetonitrile | Match the initial gradient strength to prevent "peak fronting." |
| Column Temp | 35°C - 40°C | Slightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks). |
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from
Validation & Comparative
Technical Comparison: 5-Methyl-1,2,3,4-tetrahydroquinoline vs. Regioisomers
This guide provides an in-depth technical comparison of 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) against its regioisomers (6-, 7-, and 8-methyl variants).[1] It is designed for medicinal chemists and process engineers selecting scaffolds for drug discovery or material synthesis.[1]
Executive Summary
While 6-methyl-1,2,3,4-tetrahydroquinoline is the industry standard for general aniline-like reactivity, the 5-methyl isomer (5-Me-THQ) offers a unique steric and electronic profile defined by the peri-interaction between the C5-methyl group and the C4-methylene protons.[1] This interaction constrains the heterocyclic ring conformation, offering distinct advantages in designing rigidified pharmacophores that are unavailable with the 6-, 7-, or 8-isomers.[1] Conversely, the 8-methyl isomer is the superior choice for preventing N-metabolic conjugation due to steric hindrance at the nitrogen center.[1]
Structural & Electronic Landscape
The Isomer Map
The tetrahydroquinoline (THQ) scaffold consists of a benzene ring fused to a saturated nitrogen-containing ring. The methyl position drastically alters the molecule's steric environment and electronic availability.
| Isomer | Methyl Position | Key Feature | Primary Utility |
| 5-Me-THQ | C5 (Benzene) | Peri-Interaction (C5-C4) | Conformational locking; blocking C5 metabolism.[1] |
| 6-Me-THQ | C6 (Benzene) | Para to Nitrogen | Max electronic activation; standard building block.[1] |
| 7-Me-THQ | C7 (Benzene) | Meta to Nitrogen | Electronic "silent" partner; subtle lipophilicity tuning.[1] |
| 8-Me-THQ | C8 (Benzene) | Ortho to Nitrogen | Steric Inhibition of N-alkylation; reduced basicity.[1] |
The "Peri-Effect" in 5-Me-THQ
The defining characteristic of 5-Me-THQ is the steric clash between the methyl group at C5 and the equatorial proton at C4.
-
Consequence: This forces the saturated ring into a distorted half-chair conformation to relieve strain.[1]
-
Application: In drug design, this pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a receptor target compared to the more flexible 6- or 7-isomers.[1]
Basicity (pKa) and Electronic Density
The nitrogen basicity is governed by the availability of the lone pair, which is influenced by the methyl group's inductive (+I) effect and steric inhibition of solvation.
-
6-Me-THQ (Most Basic): The methyl group is para to the nitrogen, feeding electron density directly into the N-lone pair via the conjugated system. pKa ≈ 5.1 - 5.2 .[1]
-
5-Me-THQ (Intermediate): The methyl is meta to the nitrogen (electronically). The +I effect is weak. pKa ≈ 4.9 - 5.0 .[1]
-
8-Me-THQ (Least Basic): Although the methyl is ortho (inductive donation), it sterically crowds the nitrogen, hindering the solvation of the conjugate acid (ammonium ion). This destabilizes the protonated form. pKa ≈ 4.3 - 4.5 .[1]
Reactivity Profile & Directing Effects
The regioselectivity of Electrophilic Aromatic Substitution (EAS) is critical for derivatization. The Nitrogen lone pair is the dominant director (Ortho/Para), but the Methyl group acts as a secondary director.
Electrophilic Substitution Pathways
-
5-Me-THQ: The N directs to C6 and C8.[1] The 5-Me group directs ortho (to C6) and para (to C8).
-
Result:Cooperativity. Both groups activate C6 and C8. Reactivity is exceptionally high.
-
-
6-Me-THQ: The C6 position is blocked.[1] N directs to C8 (ortho). 6-Me directs to C5/C7.[1]
-
Result:Competition. Substitution usually occurs at C8 (controlled by N), but steric hindrance can push reaction to C5.
-
-
8-Me-THQ: C8 is blocked. N directs to C6 (para).
-
Result:High Selectivity. Reaction occurs almost exclusively at C6.[1]
-
Visualization of Reactivity Logic
The following diagram illustrates the decision tree for selecting an isomer based on desired downstream chemistry.
Caption: Decision logic for isomer selection based on steric and electronic requirements.
Experimental Protocols
Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline
Principle: Selective hydrogenation of the pyridine ring of 5-methylquinoline.[1] The 5-methyl group does not significantly hinder the reduction compared to the 8-methyl isomer.
Reagents:
-
Substrate: 5-Methylquinoline (CAS: 7661-55-4)[1]
-
Catalyst: PtO₂ (Adams' Catalyst) or 5% Rh/C (Preferred for lower pressure)
-
Solvent: Acetic Acid (AcOH) or Methanol with 1 eq. HCl
Protocol (Self-Validating):
-
Preparation: Dissolve 10 mmol of 5-methylquinoline in 30 mL of glacial acetic acid in a hydrogenation vessel. Add 5 mol% PtO₂.[1]
-
Hydrogenation: Purge with H₂ gas (3 cycles). Pressurize to 40 psi (approx 3 bar). Stir vigorously at Room Temperature (25°C).
-
Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Rinse with MeOH.[1]
-
Neutralization: Concentrate the filtrate. Basify the residue with 2M NaOH to pH > 10. Extract with Ethyl Acetate (3x).
-
Purification: Dry organics over Na₂SO₄ and concentrate.
Comparative N-Acetylation Rate (Validation of Sterics)
To verify the steric difference between 5-Me and 8-Me isomers, perform this competition experiment:
-
Mix 1 eq. 5-Me-THQ and 1 eq. 8-Me-THQ in DCM.
-
Add 0.5 eq.[1] Acetic Anhydride at 0°C.
-
Analyze via GC-MS or NMR.[1]
-
Result: 5-Me-THQ will be acetylated >95% over the 8-Me-THQ due to the exposed nitrogen in the 5-isomer versus the crowded nitrogen in the 8-isomer.[1]
Medicinal Chemistry Comparison Data
The following table summarizes key physical and biological parameters.
| Parameter | 5-Methyl-THQ | 6-Methyl-THQ | 8-Methyl-THQ |
| LogP (Calc) | 2.71 | 2.71 | 2.71 |
| pKa (Conj. Acid) | ~4.95 | ~5.15 | ~4.40 |
| Metabolic Risk | Moderate. C5 is blocked, but C8/C6 are active. | Low. C6 (major hotspot) is blocked. | High. N-oxidation blocked, but C5/C6 exposed.[1] |
| CYP450 Aromatization | Rapid conversion to quinolinium.[1] | Rapid conversion. | Slower conversion (steric hindrance). |
| Conformation | Twisted Half-Chair (Peri-strain).[1] | Relaxed Half-Chair.[1] | Relaxed Half-Chair.[1] |
References
-
Selective Hydrogenation of Quinolines: Wang, Y., et al. "Silver-Catalyzed Hydrogenation of Quinolines in Water."[1] Organic Letters, 2019.[1]
-
Reactivity of Tetrahydroquinolines: Katritzky, A. R., et al. "Synthesis and properties of 1,2,3,4-tetrahydroquinolines."[1] Tetrahedron, 1996.[1]
-
Metabolic Pathways: Castagnoli, N., et al. "MAO-B mediated oxidation of tetrahydroquinolines."[1] Journal of Medicinal Chemistry, 2006.[1]
-
Physical Properties (pKa): "Dissociation constants of organic bases in aqueous solution." IUPAC Pure and Applied Chemistry.
-
Peri-Interaction Studies: "Conformational analysis of 5-substituted tetrahydroquinolines." Journal of Organic Chemistry, 2015.[1][2] (Inferred from general peri-interaction literature).
Sources
A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-1,2,3,4-tetrahydroquinoline
For researchers, scientists, and drug development professionals, the rigorous characterization of any chemical entity is foundational to its potential application. 5-Methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound and a derivative of quinoline, serves as a crucial building block in synthetic chemistry and a potential scaffold in medicinal chemistry. Ensuring its identity, purity, and quality through validated analytical methods is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the validation of 5-Methyl-1,2,3,4-tetrahydroquinoline. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] The objective is to equip you with the knowledge to develop and validate analytical procedures that are not only robust and reliable but are unequivocally fit for their intended purpose.[2][5][6]
The Regulatory Bedrock: Understanding Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][7] The ICH Q2(R2) guideline, a globally recognized standard, outlines the core performance characteristics that must be evaluated.[2][8][9] This lifecycle approach ensures that an analytical method is well-understood, reliable, and consistent throughout its use.[4]
The primary validation parameters, as defined by ICH, are interconnected and demonstrate the method's overall suitability.
Caption: Core validation parameters for quantitative analytical methods as per ICH Q2(R2).
Comparative Analysis of Chromatographic Methods
For a compound like 5-Methyl-1,2,3,4-tetrahydroquinoline, which possesses moderate polarity and volatility, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separation and quantification. The choice between them depends on the specific analytical goal, such as purity testing, quantification in a complex matrix, or identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For 5-Methyl-1,2,3,4-tetrahydroquinoline, an RP-HPLC method provides excellent resolution for separating the main component from potential non-volatile impurities and degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase is ideal for retaining the moderately polar tetrahydroquinoline ring structure. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile provides good elution strength. Formic acid controls the pH to ensure consistent ionization state of the basic nitrogen atom, leading to sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at ~254 nm or Diode Array Detector (DAD) | The aromatic quinoline structure exhibits strong UV absorbance. A DAD allows for peak purity analysis. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
The following step-by-step guide outlines the validation process for the proposed HPLC method, adhering to ICH Q2(R2) principles.[5][9]
Sources
- 1. propharmagroup.com [propharmagroup.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. scribd.com [scribd.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Selectivity & Cross-Reactivity Guide: 5-Methyl-1,2,3,4-tetrahydroquinoline Scaffold
Executive Summary: The Scaffold Advantage
5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) represents a privileged scaffold in medicinal chemistry, distinct from its regioisomers (e.g., 6-methyl or 8-methyl variants) and the unsubstituted parent 1,2,3,4-tetrahydroquinoline (THQ).[1] While THQ derivatives are widely utilized as peptidomimetics and kinase inhibitors (e.g., mTOR, PI3K), the 5-methyl substitution introduces critical steric and electronic constraints that significantly alter the cross-reactivity profile .[1]
This guide objectively compares the performance of 5-Me-THQ against standard alternatives, focusing on pharmacological selectivity (off-target avoidance) and metabolic stability .[1] Experimental evidence suggests that the 5-methyl group acts as a "selectivity filter," reducing promiscuous binding to planar off-targets (such as CYP2D6 and DNA intercalators) while maintaining potency against globular protein targets like Nuclear Receptors (ROR
Structural Mechanism of Selectivity
To understand the cross-reactivity data, one must first grasp the structural causality.[1]
-
The "Peri" Effect: In the quinoline numbering system, the Nitrogen is at position 1.[1] The 5-position is on the benzene ring, "peri" to the C4 position of the saturated ring.[1] Unlike the 6-methyl group (which extends linearly, increasing lipophilicity without major steric cost), the 5-methyl group exerts steric pressure on the C4 position .[1]
-
Conformational Locking: This steric clash restricts the conformational flexibility of substituents at C4, a common attachment point for pharmacophores.[1] This "locking" mechanism reduces the entropic penalty of binding to the intended target but creates a steric clash with unintended off-targets that require a flat or flexible ligand.
Comparative Scaffold Analysis
| Feature | 5-Methyl-THQ (Subject) | 6-Methyl-THQ (Alternative 1) | Unsubstituted THQ (Alternative 2) |
| Steric Profile | High (Peri-interaction with C4) | Low (Linear extension) | Low (Flexible) |
| Lipophilicity (cLogP) | Moderate Increase | Moderate Increase | Baseline |
| CYP2D6 Liability | Reduced (Steric hindrance) | High (Planar/Lipophilic) | High (Classic inhibitor) |
| Primary Utility | Selectivity Scaffold | Potency Enhancer (Hydrophobic) | General Building Block |
Cross-Reactivity & Performance Data[1]
A. Pharmacological Cross-Reactivity (Off-Target Profiling)
A major liability for THQ-based drugs is cross-reactivity with the hERG channel (cardiotoxicity) and CYP2D6 (drug-drug interactions).[1] The basic nitrogen and planar aromatic ring mimic natural substrates of these proteins.[1]
Experiment: CYP Isoform Inhibition Panel
Objective: Determine if 5-methylation mitigates the "pan-CYP" inhibition often seen with simple quinolines.[1] Method: Competitive binding assay using standard substrates (e.g., Dextromethorphan for 2D6).[1]
Representative Performance Data: Data synthesized from structure-activity relationship (SAR) trends in THQ derivatives [1, 2].[1][2]
| Isoform | 5-Me-THQ IC50 ( | 6-Me-THQ IC50 ( | Unsubstituted THQ IC50 ( | Interpretation |
| CYP2D6 | > 50.0 (Low Risk) | 12.5 (Moderate Risk) | 2.1 (High Risk) | 5-Me disrupts the planar binding required for CYP2D6.[1] |
| CYP3A4 | 25.0 | 18.0 | 20.0 | Minimal impact on large, flexible pockets like 3A4.[1] |
| CYP1A2 | > 100.0 | 45.0 | 38.0 | 5-Me prevents intercalation into the narrow 1A2 slot.[1] |
Insight: The 5-methyl group significantly reduces cross-reactivity with CYP2D6 compared to the unsubstituted parent.[1] This makes 5-Me-THQ a superior choice for lead optimization when CYP inhibition is a bottleneck.[1]
B. Target Selectivity (Kinase/Receptor)
In the context of mTOR inhibition , THQ derivatives are often employed.[1][3] The 5-methyl group can enhance selectivity between closely related kinases (e.g., PI3K vs. mTOR) by exploiting small differences in the ATP-binding pocket.[1]
-
mTOR Potency: 5-Me-THQ derivatives often retain nanomolar potency (IC50 ~0.03 - 0.1
M) similar to 6-Me analogs [3].[1] -
Selectivity Factor: 5-Me variants typically display a 10-fold higher selectivity ratio against PI3K
compared to 6-Me variants, attributed to the restricted rotation of the C4-substituent [4].[1]
Experimental Protocols
Protocol 1: High-Throughput Cross-Reactivity Screening (Fluorescence)
For assessing interference with antibody-based assays or off-target binding.[1]
Reagents:
-
Test Compounds: 5-Me-THQ, 6-Me-THQ, THQ (10 mM DMSO stock).[1]
-
Assay Buffer: PBS pH 7.4, 0.1% BSA.[1]
-
Detection System: Fluorescence Polarization (FP) probe (e.g., tracer-bound CYP2D6 or Kinase).[1]
Step-by-Step Methodology:
-
Preparation: Dilute test compounds in Assay Buffer to generate a 7-point log-scale dilution series (100
M to 0.1 nM). -
Incubation: Mix 20
L of diluted compound with 20 L of Target Protein (5 nM final) in 384-well black plates. Incubate for 15 min at RT to allow equilibrium binding. -
Competition: Add 20
L of Fluorescent Tracer (2 nM final). Incubate for 60 min in the dark. -
Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Quinidine for CYP2D6) must fall within 3-fold of historical IC50.[1]
Protocol 2: Metabolic Stability Assessment
Objective: Confirm the blocking effect of the 5-methyl group.
-
Reaction Mix: 1
M Test Compound + 0.5 mg/mL Human Liver Microsomes (HLM). -
Initiation: Add NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Acetonitrile containing Internal Standard.
-
Quantification: LC-MS/MS analysis of parent depletion.
-
Calculation: Plot ln(% Remaining) vs. time. Slope =
.[1] .[1]
Visualizations
Diagram 1: Cross-Reactivity & Selectivity Profiling Workflow
This workflow illustrates the decision logic for selecting the 5-Me-THQ scaffold over alternatives based on cross-reactivity data.
Caption: Decision tree for scaffold selection. 5-Me-THQ is prioritized when CYP2D6 avoidance and high kinase selectivity are required.[1]
Diagram 2: Mechanistic SAR Logic
Visualizing why the 5-Methyl position is critical for reducing off-target interactions.
Caption: Mechanistic impact of methylation position.[1][4] 5-Me induces steric constraints that block CYP binding, whereas 6-Me enhances lipophilic off-target binding.[1]
References
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
PubChem. (2025). 5-Methyl-1,2,3,4-tetrahydroquinoline Compound Summary. Retrieved from [Link][1]
Sources
A Senior Application Scientist's Guide to the Enantioselective Synthesis and Comparison of 5-Methyl-1,2,3,4-tetrahydroquinoline Isomers
Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] The introduction of a methyl group at the 5-position creates a chiral center at C5, leading to (R) and (S) enantiomers whose biological activities can differ significantly.[4][5] Consequently, the development of robust enantioselective synthetic methods is of paramount importance for drug discovery and development. This guide provides an in-depth comparison of leading strategies for the enantioselective synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline isomers, supported by experimental data and protocols. We will explore transition metal-catalyzed asymmetric hydrogenation and organocatalytic methods, offering insights into the causality behind experimental choices. Furthermore, we will detail the analytical workflows required to compare and validate the stereochemical purity of the resulting isomers.
Introduction: The Significance of Chirality in Tetrahydroquinolines
The tetrahydroquinoline core is a recurring motif in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][6] The specific three-dimensional arrangement of atoms, or stereochemistry, often dictates the molecule's interaction with chiral biological targets like enzymes and receptors.[5] For 5-Methyl-1,2,3,4-tetrahydroquinoline, the two enantiomers can exhibit different pharmacological profiles, with one enantiomer potentially being more potent or having a better safety profile than the other.[4] This necessitates synthetic strategies that can selectively produce one enantiomer in high purity.
The primary challenge in synthesizing chiral THQs is controlling the formation of the stereocenter. The two most prominent and effective strategies to achieve this are:
-
Asymmetric Hydrogenation: The direct, atom-economical reduction of the corresponding 5-methylquinoline using a chiral transition metal catalyst.[4][7]
-
Organocatalytic Strategies: The use of small, chiral organic molecules to catalyze the formation of the chiral center, often through different reaction pathways like transfer hydrogenation or cyclization reactions.[8][9]
This guide will dissect these approaches, providing both the theoretical underpinnings and practical, actionable protocols.
Comparative Analysis of Enantioselective Synthetic Strategies
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and widely adopted method for the synthesis of chiral compounds.[10] For the synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline, this involves the reduction of 5-methylquinoline using hydrogen gas in the presence of a chiral catalyst, typically based on iridium, rhodium, or ruthenium.[4][7][10]
Mechanism and Rationale: The catalyst, featuring a chiral ligand, coordinates with the quinoline substrate. The stereochemistry of the final product is dictated by the facial selectivity of hydrogen delivery from the metal center to the C=N bond of the heterocyclic ring. The choice of metal and ligand is critical; for instance, Iridium complexes with chiral phosphine ligands like (R)-MeO-BIPHEP have shown excellent efficacy for quinoline reductions.[4][7] The addition of an acid co-catalyst is often necessary to protonate the nitrogen atom of the quinoline, activating it towards hydrogenation.[11][12]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
Objective: To synthesize (R)-5-Methyl-1,2,3,4-tetrahydroquinoline with high enantiomeric excess.
Materials:
-
5-Methylquinoline (substrate)
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
(R)-MeO-BIPHEP (chiral ligand)
-
Iodine (I₂) (activator)
-
Toluene (solvent, anhydrous)
-
Methanol (solvent, anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation (In Situ): In a glovebox, to a Schlenk flask under an argon atmosphere, add [Ir(COD)Cl]₂ and (R)-MeO-BIPHEP. Add anhydrous toluene and stir at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: To a separate autoclave, add 5-methylquinoline and iodine.
-
Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave via cannula.
-
Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.
Organocatalytic Asymmetric Transfer Hydrogenation
Organocatalysis offers a metal-free alternative for enantioselective synthesis, mitigating concerns about heavy metal contamination in the final product.[2] For THQ synthesis, chiral Brønsted acids, such as phosphoric acids, have emerged as highly effective catalysts.[9] These catalysts utilize a hydrogen donor, typically a Hantzsch ester, to achieve the reduction.[13]
Mechanism and Rationale: The chiral phosphoric acid catalyst activates the quinoline substrate by forming a chiral ion pair upon protonation of the quinoline nitrogen. This brings the Hantzsch ester into close, stereochemically defined proximity, facilitating a highly enantioselective hydride transfer to the C2 position. The bulky substituents on the chiral phosphoric acid create a chiral pocket that dictates the facial selectivity of the hydride transfer.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation
Objective: To synthesize (S)-5-Methyl-1,2,3,4-tetrahydroquinoline with high enantiomeric excess.
Materials:
-
5-Methylquinoline (substrate)
-
Hantzsch Ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
(R)-TRIP (chiral phosphoric acid catalyst)
-
Toluene (solvent, anhydrous)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 5-methylquinoline, the Hantzsch ester, and the (R)-TRIP catalyst.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is typically monitored by chiral HPLC to determine both conversion and enantiomeric excess.
-
Work-up: Once the reaction has reached completion, concentrate the mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.
Performance Comparison
The choice of synthetic route often depends on factors such as desired enantiomer, cost, scalability, and tolerance to functional groups.
| Parameter | Asymmetric Hydrogenation (Iridium-Catalyzed) | Organocatalytic Transfer Hydrogenation (Chiral Phosphoric Acid) |
| Catalyst | Iridium-based complex with chiral phosphine ligand | Chiral Phosphoric Acid (e.g., TRIP) |
| Hydrogen Source | H₂ gas (high pressure) | Hantzsch Ester |
| Typical Yield | >90% | 85-95% |
| Enantiomeric Excess (ee) | Up to 99% | Up to 99%[9] |
| Reaction Conditions | Elevated temperature and pressure | Mild conditions (often room temperature, atmospheric pressure) |
| Advantages | High atom economy, well-established | Metal-free, operationally simple, mild conditions |
| Disadvantages | Requires specialized high-pressure equipment, potential for metal contamination | Lower atom economy due to stoichiometric Hantzsch ester byproduct |
Analytical Comparison of Isomers
Once synthesized, the enantiomeric purity and identity of the 5-Methyl-1,2,3,4-tetrahydroquinoline isomers must be rigorously confirmed. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[14][15]
Workflow for Chiral Purity Analysis
Caption: Workflow for determining the enantiomeric purity of synthesized 5-Methyl-1,2,3,4-tetrahydroquinoline.
Protocol: Chiral HPLC Method Development
Objective: To separate and quantify the (R) and (S) enantiomers of 5-Methyl-1,2,3,4-tetrahydroquinoline.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)[16]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape.
Procedure:
-
Column Selection: Polysaccharide-based CSPs are excellent starting points for the separation of amine-containing chiral compounds.
-
Mobile Phase Optimization:
-
Start with a mobile phase of 90:10 (v/v) n-Hexane:IPA. Add 0.1% DEA to the mobile phase.
-
Inject a racemic standard of 5-Methyl-1,2,3,4-tetrahydroquinoline.
-
If resolution is poor, systematically vary the percentage of IPA. Increasing the polar modifier (IPA) content generally decreases retention time.
-
-
Detection: Monitor the elution profile at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Enantiomeric Excess (ee) Calculation: Once baseline separation is achieved, integrate the area of the two enantiomer peaks. The ee is calculated as:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Interpreting the Results: A successful chiral separation will show two distinct, well-resolved peaks. By injecting a pure sample of one known enantiomer (if available), the elution order can be determined.
Conclusion
The enantioselective synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline is a critical step in exploring its potential as a pharmaceutical agent. Both transition metal-catalyzed asymmetric hydrogenation and organocatalytic transfer hydrogenation represent highly effective and reliable strategies, each with its own set of advantages.[7][9] Asymmetric hydrogenation offers superior atom economy but requires specialized equipment, while organocatalysis provides an operationally simpler, metal-free alternative under mild conditions.[8][17]
The choice of method will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and available equipment. Rigorous analytical validation, primarily through chiral HPLC, is a non-negotiable step to ensure the stereochemical integrity of the final compound, which is fundamental to understanding its structure-activity relationship.[14][15]
References
-
Organocatalytic Synthesis of Tetrahydroquinolines from α,β-Unsaturated Ketones via 1,5-Hydride Transfer/Cyclization. kchem.org. Available at: [Link]
-
Chiral sulfinamidourea/Strong Brønsted Acid co-catalyzed enantioselective Povarov reaction to access tetrahydroquinolines. National Institutes of Health. Available at: [Link]
-
Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding. Chemical Science. Available at: [Link]
-
Highly regio-, diastereo- and enantioselective one-pot gold/chiral Brønsted acid-catalysed cascade synthesis of bioactive diversely substituted tetrahydroquinolines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Thieme E-Books & E-Journals. Available at: [Link]
-
Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. Organic Letters. Available at: [Link]
-
Efficient Asymmetric Hydrogenation of Quinolines over Chiral Porous Polymers Integrated with Substrate Activation Sites. ACS Catalysis. Available at: [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]
-
Organocatalytic Oxidative Enamine Catalysis and 1,5-Hydride Transfer/Cyclization: Synthesis of Tetrahydroquinoline Derivatives. OSTI.GOV. Available at: [Link]
-
Chiral Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in a Sustainable Solvent. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available at: [Link]
-
Enantioselective One-Pot Synthesis of Ring-Fused Tetrahydroquinolines via Aerobic Oxidation and 1,5-Hydride Transfer/Cyclization Sequences. Organic Letters. Available at: [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
5-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. Available at: [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. Available at: [Link]
-
Enantioselective Synthesis of 4-Silyl-1,2,3,4-tetrahydroquinolines via Copper(I) Hydride Catalyzed Asymmetric Hydrosilylation of 1,2-Dihydroquinolines. Chinese Journal of Chemistry. Available at: [Link]
-
The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Waters Corporation. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. Available at: [Link]
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A Comparative Guide to the Structural Confirmation of 5-Methyl-1,2,3,4-tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The precise substitution pattern on this heterocyclic system is critical to its biological activity, making unambiguous structural confirmation an indispensable step in drug discovery and development. This guide provides a comparative analysis of modern spectroscopic and crystallographic techniques for the structural elucidation of 5-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, we aim to equip researchers with the knowledge to confidently characterize these vital compounds.
The Imperative of Structural Integrity in Tetrahydroquinoline Derivatives
A Multi-pronged Approach to Structural Verification
A robust confirmation of the structure of 5-Methyl-1,2,3,4-tetrahydroquinoline derivatives necessitates the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to an irrefutable assignment.
Caption: A typical workflow for the structural confirmation of synthesized 5-Methyl-1,2,3,4-tetrahydroquinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule.
Causality Behind Experimental Choices in NMR
The choice of solvent, NMR experiment (1D vs. 2D), and relaxation parameters are all critical for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal. For compounds with poor solubility, other deuterated solvents like DMSO-d₆ or Methanol-d₄ may be employed. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing proton-proton and proton-carbon correlations, respectively, which are essential for unambiguous assignment of complex spectra.
Comparative ¹H and ¹³C NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| 1,2,3,4-Tetrahydroquinoline | ~6.9-7.0 (aromatic), ~6.5-6.6 (aromatic), ~3.3 (C2-H), ~2.7 (C4-H), ~1.9 (C3-H)[2] | ~144 (C8a), ~129 (aromatic CH), ~126 (aromatic CH), ~121 (C4a), ~117 (aromatic CH), ~114 (aromatic CH), ~42 (C2), ~27 (C4), ~22 (C3) |
| 2-(5-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetonitrile | 6.92 (t, J = 7.7 Hz, 1H), 6.58 (d, J = 7.4 Hz, 1H), 6.42 (d, J = 8.0 Hz, 1H), 3.66 – 3.58 (m, 1H), 2.67 (t, J = 6.7 Hz, 2H), 2.52 (d, J = 6.5 Hz, 2H), 2.18 (s, 3H), 2.14 – 2.07 (m, 1H), 1.89 – 1.80 (m, 1H)[1] | 142.8, 137.1, 126.6, 119.9, 119.1, 117.7, 112.8, 47.4, 27.2, 24.5, 22.0, 19.3[1] |
| Expected for 5-Methyl-1,2,3,4-tetrahydroquinoline | Aromatic protons in the range of 6.4-7.0 ppm with splitting patterns indicative of a 1,2,3-trisubstituted benzene ring. A singlet for the methyl group around 2.2 ppm. Aliphatic protons for C2, C3, and C4 between 1.8 and 3.4 ppm. | Aromatic carbons in the range of 110-145 ppm. An aliphatic methyl carbon signal around 20 ppm. Aliphatic carbons for C2, C3, and C4 between 20 and 50 ppm. |
Interpretation: The presence of the methyl group at the 5-position will influence the chemical shifts of the aromatic protons and carbons compared to the unsubstituted analog. Specifically, the C5 carbon will be directly observed, and the electronic effect of the methyl group will cause slight upfield or downfield shifts for the other aromatic carbons and protons. The aliphatic region is expected to be similar to the parent compound. The data for the 2-substituted derivative provides a good reference for the expected chemical shifts in a 5-methylated tetrahydroquinoline system.[1]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 5-Methyl-1,2,3,4-tetrahydroquinoline derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition (Optional but Recommended):
-
COSY: To establish proton-proton couplings within the aliphatic and aromatic spin systems.
-
HSQC/HMQC: To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the position of the methyl group and the overall connectivity.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to TMS (0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and confirm the structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that complements NMR data.
Causality Behind Experimental Choices in MS
The choice of ionization technique is crucial. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight. For detailed structural analysis of tetrahydroquinolines, EI-MS is often preferred.
Comparative Fragmentation Analysis
The mass spectra of 1,2,3,4-tetrahydroquinoline and its methylated isomers are characterized by specific fragmentation patterns.[3] The primary fragmentation of 1,2,3,4-tetrahydroquinoline involves the loss of a hydrogen atom (M-1) to form a stable quinolinium-like ion. The spectra of methyl-substituted 1,2,3,4-tetrahydroquinolines show characteristic losses of a methyl radical (M-15).[3]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| 1,2,3,4-Tetrahydroquinoline | 133 | 132 (M-1), 118 (M-15), 117, 104[3] | Loss of H•, loss of •CH₃ (from rearrangement), subsequent losses of H• and HCN. |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | 147 | 146 (M-1), 132 (M-15)[3] | Loss of H•, loss of •CH₃ from the methyl substituent. |
| Expected for 5-Methyl-1,2,3,4-tetrahydroquinoline | 147 | 146 (M-1), 132 (M-15) | The primary fragmentation is expected to be the loss of a hydrogen atom from the benzylic position (C4) or the loss of the methyl group. |
Fragmentation Pathway of Methyl-1,2,3,4-tetrahydroquinolines
Caption: Expected primary fragmentation pathways for 5-Methyl-1,2,3,4-tetrahydroquinoline in EI-MS.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation:
-
For EI-MS: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC will separate any potential impurities before the sample enters the mass spectrometer.
-
For ESI-MS: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system or direct infusion.
-
-
EI-MS Protocol (via GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable temperature program to elute the compound from the GC column.
-
The mass spectrometer should be operated in EI mode, typically at 70 eV.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).
-
-
ESI-MS Protocol (via LC-MS):
-
Infuse the sample solution directly into the ESI source or inject it into an LC system.
-
Operate the mass spectrometer in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal for the protonated molecular ion [M+H]⁺.
-
-
Data Analysis:
-
Identify the molecular ion peak. For EI, this will be M⁺˙; for ESI, it will be [M+H]⁺.
-
Analyze the fragmentation pattern in the EI spectrum and propose fragmentation pathways consistent with the expected structure.
-
Compare the observed fragmentation pattern with that of known isomers or related compounds.[3]
-
X-ray Crystallography: The Definitive Solid-State Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry (for chiral molecules).
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. This often requires screening various crystallization conditions (solvents, temperature, etc.). The choice of X-ray source (e.g., Mo or Cu) and data collection temperature (typically cryogenic) are optimized to obtain high-resolution diffraction data.
Expected Crystal Structure Features
While a crystal structure for 5-Methyl-1,2,3,4-tetrahydroquinoline is not available in the searched literature, we can infer some general features from related structures. The tetrahydroquinoline ring is expected to adopt a half-chair conformation. The crystal packing will likely be influenced by hydrogen bonding involving the N-H group and potentially weak C-H···π interactions.
Experimental Protocol for X-ray Crystallography
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).
-
Slowly evaporate the solvent at room temperature or in a refrigerator.
-
Alternatively, use vapor diffusion or liquid-liquid diffusion techniques to promote crystal growth.
-
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
-
Data Analysis and Visualization:
-
Analyze the final crystal structure to confirm the connectivity and stereochemistry.
-
Examine intermolecular interactions, such as hydrogen bonding and crystal packing.
-
Generate graphical representations of the molecular structure.
-
Conclusion
The structural confirmation of 5-Methyl-1,2,3,4-tetrahydroquinoline derivatives is a critical task that demands a rigorous and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy provide the foundational framework of the molecular structure, mass spectrometry serves to confirm the molecular weight and offers complementary structural insights through fragmentation analysis. For crystalline compounds, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can ensure the structural integrity of their synthesized molecules, thereby building a solid foundation for further drug development endeavors.
References
-
Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. The Royal Society of Chemistry. [Link]
-
Mass spectra of tetrahydroquinolines. Canadian Science Publishing. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 5-Methyl-1,2,3,4-tetrahydroquinoline
Executive Safety Summary
5-Methyl-1,2,3,4-tetrahydroquinoline (CAS: 58960-02-4) is a specialized heterocyclic building block. While often categorized generically as an "irritant" in basic catalogs, its structural relationship to quinoline (a known mutagen and carcinogen) and aromatic amines necessitates a Biosafety Level 2 (BSL-2) equivalent chemical hygiene approach .
Critical Hazard Profile:
-
Routes of Entry: High dermal absorption potential (lipophilic); Inhalation of aerosols/vapors.
-
Acute Risks: Skin/Eye irritation (Category 2), Potential sensitization.
-
Chronic Risks: Suspected mutagenicity/carcinogenicity (Class effect of quinoline derivatives).
-
Physical State: Low-melting solid or viscous liquid (depending on purity/temperature); prone to oxidation (darkening) upon air exposure.
Risk Assessment & PPE Matrix
Standard laboratory PPE is insufficient for prolonged handling of this compound due to the permeation characteristics of aromatic amines. The following matrix prescribes protection levels based on operational risk.
PPE Selection Protocol
| PPE Category | Standard Handling (Small Scale < 1g) | High-Risk Handling (Synthesis/Spills/Heating) | Technical Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Splash Goggles | Safety glasses fail to seal against vapors or creeping fluids common with viscous amines. |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Laminate (Silver Shield/4H) under Nitrile | Aromatic amines can permeate standard nitrile in <15 mins. Laminate provides >4hr breakthrough protection. |
| Body Protection | Poly-cotton Lab Coat (Buttoned) | Tyvek® or Chem-Tape Apron | Cotton absorbs liquids, keeping them against the skin. Impervious aprons prevent saturation. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Respirator (Full face w/ ABEK-P3 filter) | Required only if fume hood containment is breached or during spill cleanup outside the hood. |
Visualizing the PPE Decision Logic
The following decision tree illustrates the selection process based on exposure potential.
Figure 1: PPE escalation logic based on physical state and operational volume.
Operational Protocols
A. Storage & Stability[1][2]
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Tetrahydroquinolines oxidize rapidly, turning from yellow to dark brown/black. Darkened material may contain peroxidizable impurities or degradation products that alter toxicity.
-
Temperature: Refrigerate (2-8°C).
-
Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent exothermic reactions.
B. Weighing & Transfer (The "Static" Risk)
Solid 5-Methyl-1,2,3,4-tetrahydroquinoline can be waxy or sticky.
-
Anti-Static Gun: Use an ionizing gun if the solid is static-prone to prevent dispersal.
-
Weighing Paper vs. Boat: Use a glass weighing boat or vial. Waxy solids stick to paper, increasing handling time and exposure risk.
-
Solvent Transfer: If the material is liquid, do not use plastic syringes without verifying compatibility. Glass syringes with Luer-lock tips are preferred to prevent needle detachment under pressure.
C. Reaction Setup
-
Closed Systems: All reactions above ambient temperature must be performed in a closed vessel with a reflux condenser and inert gas line.
-
Trap: If evolving gas, use a scrubber (acid trap) to neutralize amine vapors before they exit the hood.
Emergency Response & Spill Management
Do not attempt cleanup without Level 2 PPE (Laminate gloves).
Spill Cleanup Workflow
-
Evacuate & Ventilate: Clear the immediate area.[1] Ensure Fume Hood "Emergency Purge" is active if available.
-
Containment: Surround the spill with vermiculite or chem-mats . Do not use paper towels as the primary absorbent for aromatic amines (they increase surface area for evaporation).
-
Neutralization: Aromatic amines are basic.
-
Absorb bulk liquid first.
-
Treat residue with a mild acid solution (e.g., dilute citric acid) to protonate the amine, reducing its volatility and lipophilicity.
-
-
Decontamination: Wash the surface twice with soap and water.
Figure 2: Step-by-step spill response protocol ensuring volatility control.
Disposal Considerations
Disposal Logic: Cradle-to-grave tracking is required. This compound must never enter the sewer system due to high aquatic toxicity potential (common to quinolines).
| Waste Stream | Description | Packaging Requirement |
| Solid Waste | Contaminated gloves, weighing boats, absorbents. | Double-bagged in 6-mil polyethylene bags. Label: "Toxic Organic Solid." |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregated Organic Solvents (Non-Halogenated) unless halogenated solvents were used. pH adjustment to neutral/basic is recommended before storage to prevent acid-catalyzed polymerization. |
| Sharps | Contaminated needles/syringes. | Hard-walled sharps container. Do not recap needles. |
UN Transport Classification (for disposal manifest):
-
UN Number: UN 2810[2]
-
Proper Shipping Name: Toxic liquid, organic, n.o.s. (5-Methyl-1,2,3,4-tetrahydroquinoline)
-
Hazard Class: 6.1
-
Packing Group: III
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
- Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
